molecular formula C18H18O4 B155610 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No.: B155610
M. Wt: 298.3 g/mol
InChI Key: QEIRIDQYHRTGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a synthetic chromane derivative of significant interest in chemical and pharmaceutical research. Chromane forms the core structure of numerous natural products and biologically active molecules. Its key structural features include a benzoyl substituent and multiple hydroxy groups, which are often critical for molecular interactions and biological activity. Researchers value this compound as a key intermediate or building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures. It serves as a valuable precursor in the development of novel compounds for various research applications. The specific mechanism of action and research applications are dependent on the final synthetic target and the biological system under investigation. This product is intended for use in controlled laboratory research settings only. It is supplied for research and development purposes and is not intended for human, veterinary, or diagnostic use. Researchers should consult the product's safety data sheet prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRIDQYHRTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS Number: 63565-07-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring xanthone derivative. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. Experimental protocols for isolation and characterization, where available, are described. Furthermore, this guide presents relevant data in a structured format to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a member of the chromane class of compounds, characterized by a benzopyran ring system. Its structure features a benzoyl group at the 8-position and hydroxyl groups at the 5- and 7-positions of the chromane core, along with a gem-dimethyl substitution at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63565-07-1[1]
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.34 g/mol [1]
IUPAC Name (5,7-dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanoneN/A
Synonyms This compound[1]
Class Xanthones[1]

Natural Occurrence and Isolation

This compound has been identified as a natural product isolated from the medicinal plant Garcinia cowa, a species known for its rich content of bioactive xanthones.[1]

General Experimental Protocol for Isolation from Garcinia cowa

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Garcinia cowa Plant Material (e.g., latex, bark, or fruit rinds) solvent_extraction Solvent Extraction (e.g., maceration or Soxhlet with hexane, chloroform, ethyl acetate, or methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection based on TLC column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_compound Pure 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane recrystallization->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The selected plant part of Garcinia cowa (e.g., latex, bark, or fruit rinds) is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a series of organic solvents of increasing polarity. A common sequence starts with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as chloroform or ethyl acetate, and finally a polar solvent like methanol. This gradient extraction helps to separate compounds based on their polarity.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Chromatographic Separation: The crude extract showing potential for containing the target compound (typically the less polar extracts for xanthones) is subjected to column chromatography on silica gel.

  • Elution: A solvent gradient is employed for elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing the desired compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to obtain the pure this compound.

Spectroscopic Data

Definitive, publicly available raw spectroscopic data for this compound is limited. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers can obtain specific data from commercial suppliers.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for aromatic protons of the benzoyl and chromane rings, a singlet for the C6-proton of the chromane ring, singlets for the two hydroxyl groups, and signals for the methylene and gem-dimethyl protons of the pyran ring.
¹³C NMR Resonances for the carbonyl carbon of the benzoyl group, aromatic carbons, and aliphatic carbons of the chromane moiety.
IR (Infrared) Absorption bands corresponding to O-H stretching (hydroxyl groups), C=O stretching (benzoyl ketone), C-O stretching (ether linkage), and aromatic C=C stretching.
MS (Mass Spectrometry) A molecular ion peak corresponding to the molecular weight of the compound (298.34 g/mol ) and characteristic fragmentation patterns.

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activities of this compound are not extensively reported, compounds with similar structural features, particularly those isolated from Garcinia species, have demonstrated a range of pharmacological properties. These include anti-inflammatory, antioxidant, and cytotoxic activities.

Anti-inflammatory Activity

Many chromane and xanthone derivatives are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The potential mechanism of action could involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Activation Receptor->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB_translocation NF-κB Nuclear Translocation IkappaB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_expression Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Inhibition? Compound->NFkB_translocation Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The dihydroxy substitution on the aromatic ring of this compound suggests potential antioxidant activity. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.

Experimental Protocols for Antioxidant Activity Assessment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The decrease in absorbance at around 734 nm is measured to determine the scavenging activity.

Cytotoxic Activity

Xanthones isolated from natural sources have been extensively studied for their potential anticancer properties. The cytotoxic effects of this compound against various cancer cell lines would be a valuable area of investigation.

Experimental Protocol for Cytotoxicity Assessment:

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is commonly used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Conclusion and Future Directions

This compound is a promising natural product with a chemical scaffold that suggests potential therapeutic value, particularly in the areas of inflammation, oxidative stress, and cancer. However, there is a significant need for further research to fully characterize its biological activities and elucidate its mechanisms of action. Future studies should focus on:

  • Developing and publishing detailed protocols for the efficient synthesis and isolation of this compound.

  • Conducting comprehensive spectroscopic analysis to provide a complete and publicly available dataset.

  • Performing in-depth in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and cytotoxic activities against a broad range of cell lines and disease models.

  • Investigating its effects on key signaling pathways to understand its molecular targets.

Such research will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, the primary scientific publication detailing the initial isolation and comprehensive characterization of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could not be located. Consequently, specific quantitative data such as NMR and mass spectrometry values, melting point, and definitive biological activity metrics for this exact molecule are not available in the public domain through the conducted searches. This guide, therefore, provides a detailed overview based on available information for structurally related compounds and general experimental protocols for the isolation of similar molecules from its natural source, Garcinia cowa.

Core Molecular Structure and Properties

This compound is a natural product belonging to the class of benzophenones. It has been identified as a constituent of Garcinia cowa, a plant known for its rich diversity of secondary metabolites, including xanthones and flavonoids.[1][2][3][4] The molecular structure consists of a dihydroxy-dimethylchromane core substituted with a benzoyl group at the 8-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄Pharmaffiliates
Molecular Weight 298.34 g/mol Pharmaffiliates
CAS Number 63565-07-1[5][6][7]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Natural Occurrence and Isolation

This compound is isolated from the plant Garcinia cowa Roxb. (Clusiaceae family).[1][2][3][4] This plant is a source of a wide array of bioactive compounds, and the isolation of benzophenones and xanthones from its inflorescences has been reported.[8]

General Experimental Protocol for Isolation from Garcinia cowa

While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction and separation of benzophenones from Garcinia species can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.

experimental_workflow start Plant Material (e.g., Garcinia cowa inflorescences) extraction Solvent Extraction (e.g., Acetone or Methanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation tlc TLC Analysis fractionation->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification Combine Fractions isolated_compound Isolated 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane purification->isolated_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) isolated_compound->structure_elucidation

Caption: Hypothetical signaling pathway for the title compound.

Synthesis

A synthetic route for this compound has not been found in the reviewed literature. The synthesis of structurally similar chromanones has been reported, often involving multi-step reactions starting from simpler phenolic precursors.

Conclusion and Future Directions

This compound is a natural product with a well-defined structure, known to be present in Garcinia cowa. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, spectroscopic data, and biological activities. Future research should focus on the re-isolation of this compound to perform a comprehensive spectroscopic characterization and to evaluate its biological potential, particularly in areas such as anticancer and anti-inflammatory research where related compounds have shown promise. The development of a synthetic route would also be valuable for producing larger quantities for further investigation.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Physical, Chemical, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. It includes detailed experimental protocols for the determination of these properties and explores potential biological activities based on related compounds.

Core Physical and Chemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, a combination of basic identifiers and predicted values provides a foundational understanding of this compound.

PropertyValueSource
IUPAC Name (5,7-dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanone-
CAS Number 63565-07-1[1]
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.34 g/mol [1]
Predicted Melting Point 89-90 °C[2]
Predicted Boiling Point 509.5 ± 39.0 °C[2]
Appearance Not specified (likely a solid at room temperature based on the predicted melting point)-
Solubility Not experimentally determined. Likely soluble in organic solvents like DMSO, methanol, and ethanol.-

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to determine the physical and chemical properties of this compound. These protocols are based on standard laboratory procedures for similar chemical entities.

A general method for the synthesis of related chromane derivatives can be adapted for this compound. A plausible synthetic route is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Protection Hydroxyl Protection 2,4-Dihydroxyacetophenone->Protection e.g., Benzyl bromide Benzoyl_chloride Benzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation Benzoyl_chloride->Friedel_Crafts Lewis Acid (e.g., AlCl3) Protection->Friedel_Crafts Protected Intermediate Cyclization Cyclization with Acetone Friedel_Crafts->Cyclization Deprotection Deprotection Cyclization->Deprotection e.g., H2, Pd/C Final_Product 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Deprotection->Final_Product G Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Compound->MAPK_Pathway Inhibition NF_kB NF-κB Compound->NF_kB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_Pathway MAPK_Pathway->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines G Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Nrf2 Nrf2 Compound->Nrf2 Promotes dissociation from Keap1 ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Induces dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Induces transcription

References

A Technical Guide to the Spectroscopic Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: After a comprehensive search of publicly available scientific databases, a complete and verified set of experimental spectroscopic data (NMR, IR, and MS) for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS No. 63565-07-1) could not be obtained. This guide will therefore provide a detailed overview of the expected spectroscopic characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for the acquisition of such data. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the flavonoid family, specifically a chromane derivative. This class of compounds is of significant interest due to its presence in various natural products and its potential biological activities. Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of such molecules. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for these analytical techniques.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13s1H5-OH (chelated)
~7.5-7.8m2HH-2', H-6' (Benzoyl)
~7.3-7.5m3HH-3', H-4', H-5' (Benzoyl)
~6.0s1HH-6
~5.5-6.0s1H7-OH
~2.6t, J ≈ 6.5 Hz2HH-4
~1.8t, J ≈ 6.5 Hz2HH-3
~1.4s6H2 x CH₃

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~200-205C=O (Benzoyl)
~160-165C-5, C-7
~155-160C-8a
~135-140C-1' (Benzoyl)
~128-132C-2', C-3', C-4', C-5', C-6' (Benzoyl)
~105-110C-8
~100-105C-4a
~95-100C-6
~75-80C-2
~30-35C-4
~25-302 x CH₃
~15-20C-3
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch (phenolic)
~2970-2850MediumC-H stretch (aliphatic)
~1640-1620StrongC=O stretch (benzoyl, chelated)
~1600, 1450Medium-StrongC=C stretch (aromatic)
~1270-1200StrongC-O stretch (aryl ether)
~1150-1000MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
298High[M]⁺ (Molecular Ion)
283Medium[M - CH₃]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Transfer the solution to a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation and Data Acquisition: The NMR spectra are typically recorded on a spectrometer with a proton frequency of 300, 400, or 500 MHz.

    • For ¹H NMR, the spectral width is set to cover a range of 0-15 ppm.

    • For ¹³C NMR, a wider spectral width is used, typically 0-220 ppm, with proton decoupling to simplify the spectrum.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Logical Relationships

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Elucidation Isolation Isolation & Purification (e.g., from Garcinia cowa) Purity Purity Assessment (e.g., HPLC, TLC) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR MS Mass Spectrometry (e.g., EI, ESI) Purity->MS IR IR Spectroscopy Purity->IR Data Data Interpretation NMR->Data MS->Data IR->Data Structure Structure Elucidation Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: General workflow for spectroscopic analysis of natural products.

In-depth Technical Guide: 1H and 13C NMR Assignments for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. It includes comprehensive data tables, detailed experimental protocols, and a structural diagram with key correlations.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and natural product research. The definitive structural elucidation and confirmation of its synthesis rely heavily on spectroscopic techniques, with ¹H and ¹³C NMR being paramount. This document serves as a technical resource for the complete NMR spectral assignments of this molecule, facilitating its identification and characterization in research and development settings.

Predicted ¹H and ¹³C NMR Data

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined and assigned ¹H and ¹³C NMR data for this compound. However, based on the known chemical shifts of structurally similar flavonoid and chromane derivatives, a predicted dataset is provided below. These predictions are derived from established NMR principles and computational models.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the chromane and benzoyl moieties, the methylene and methine protons of the pyran ring, the gem-dimethyl groups, and the hydroxyl protons.

Table 1: Predicted ¹H NMR Assignments for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 2.6 - 2.8t~ 6.5 - 7.0
H-4~ 1.8 - 2.0t~ 6.5 - 7.0
H-6~ 6.0 - 6.2s-
2 x CH₃ (C-2)~ 1.3 - 1.5s-
H-2', H-6'~ 7.6 - 7.8d~ 7.5 - 8.0
H-3', H-5'~ 7.4 - 7.6t~ 7.5 - 8.0
H-4'~ 7.5 - 7.7t~ 7.5 - 8.0
5-OH~ 12.0 - 13.0s (br)-
7-OH~ 5.0 - 6.0s (br)-

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for all carbon atoms in the molecule, including the quaternary carbons of the aromatic rings and the benzoyl carbonyl group, as well as the aliphatic carbons of the chromane structure.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~ 75 - 78
C-3~ 31 - 34
C-4~ 21 - 24
C-4a~ 102 - 105
C-5~ 160 - 163
C-6~ 95 - 98
C-7~ 162 - 165
C-8~ 105 - 108
C-8a~ 155 - 158
2 x CH₃ (C-2)~ 27 - 30
C=O~ 195 - 200
C-1'~ 138 - 141
C-2', C-6'~ 128 - 131
C-3', C-5'~ 129 - 132
C-4'~ 133 - 136

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general experimental methodology is recommended.

3.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • The choice of solvent is critical and should be based on the solubility of the compound. For compounds with exchangeable protons like hydroxyl groups, DMSO-d₆ is often preferred as it allows for their observation.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

3.2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

3.3. 2D NMR Experiments

To aid in the unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering used for the NMR assignments.

molecular_structure cluster_chromane Chromane Ring cluster_benzoyl Benzoyl Group C2 2 C3 3 C2->C3 Me1 CH3 C2->Me1 Me2 CH3 C2->Me2 C4 4 C3->C4 C4a 4a C4->C4a C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 OH5 OH C5->OH5 C7 7 C6->C7 C8 8 C7->C8 OH7 OH C7->OH7 C8->C8a C_CO C=O C8->C_CO Attachment O1 O1 C8a->O1 O1->C2 C1_prime 1' C_CO->C1_prime C2_prime 2' C1_prime->C2_prime C3_prime 3' C2_prime->C3_prime C4_prime 4' C3_prime->C4_prime C5_prime 5' C4_prime->C5_prime C6_prime 6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Due to the absence of direct empirical data for this specific molecule in the searched literature, this guide synthesizes established fragmentation principles of its core structures: the chromane ring, common to many flavonoids, and the benzoyl moiety. This predictive approach offers a robust framework for identifying this compound in complex matrices and for elucidating the structures of related novel molecules.

Predicted Mass Spectral Data

The fragmentation of this compound under mass spectrometry, particularly with collision-induced dissociation (CID), is anticipated to yield a series of characteristic product ions. The following table summarizes the predicted quantitative data for the precursor and major fragment ions. These predictions are based on well-documented fragmentation pathways for flavonoids and benzophenones.[1][2][3]

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss / Fragment Identity
[M+H]⁺ = 327.12 221.08Loss of Benzoyl radical ([C₆H₅CO]•)
193.08Retro-Diels-Alder (RDA) fragmentation of the chromane ring
165.05Further fragmentation of the RDA product
105.03Benzoyl cation ([C₆H₅CO]⁺)
77.04Phenyl cation ([C₆H₅]⁺) from the Benzoyl group
[M-H]⁻ = 325.11 219.07Loss of Benzoyl radical ([C₆H₅CO]•)
191.07Retro-Diels-Alder (RDA) fragmentation of the chromane ring
105.03Benzoyl fragment

Fragmentation Pathways and Visualization

The structural fragmentation of this compound can be logically mapped to understand the origins of the major observed ions. The primary fragmentation is expected to occur at the bond connecting the benzoyl group to the chromane core and through a retro-Diels-Alder (RDA) reaction within the heterocyclic chromane ring.[2][4][5]

A key fragmentation pathway for compounds with a benzoyl group involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation.[1] For the chromane structure, the RDA reaction is a characteristic fragmentation that cleaves the heterocyclic ring.[4][5]

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_frags Primary Fragments cluster_secondary Secondary Fragment mol [M+H]⁺ m/z 327.12 frag1 Loss of Benzoyl Radical [C₁₂H₁₃O₄]⁺ m/z 221.08 mol->frag1 - [C₇H₅O]• frag2 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 mol->frag2 Cleavage frag3 RDA Fragment [C₁₁H₁₃O₂]⁺ m/z 193.08 mol->frag3 RDA frag4 Phenyl Cation [C₆H₅]⁺ m/z 77.04 frag2->frag4 - CO

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of flavonoids and related phenolic compounds.[6][7][8]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration and system suitability checks.

  • Extraction from Biological Matrix (if applicable): For extraction from plant material or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be necessary to remove interfering substances. A typical LLE would involve extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation of flavonoids and related compounds.[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the compound, followed by a re-equilibration step. An example gradient is as follows:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes to obtain comprehensive fragmentation data.

  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode)

  • Desolvation Temperature: 350-500 °C

  • Desolvation Gas Flow: 600-800 L/h (Nitrogen)

  • Cone Gas Flow: 50 L/h

  • Mass Range: m/z 50-500

  • Acquisition Mode: Full scan for precursor ion identification and product ion scan (tandem MS) for fragmentation analysis.

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

4. Data Analysis

Process the raw data using the instrument's software. Identify the precursor ions in the full scan spectra and their corresponding fragment ions in the product ion spectra. Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure.

References

The Natural Provenance of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a notable xanthone derivative. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive overview of its natural source, isolation protocols, and biosynthetic pathways.

Natural Source

The primary natural source of this compound is the plant species Garcinia cowa, a member of the Clusiaceae family. This plant is recognized as a rich reservoir of bioactive phytochemicals, particularly xanthones, flavonoids, and phloroglucinols, which are predominantly found in its fruit, twigs, and stem.[1] While Garcinia cowa is a known source of a diverse array of xanthones, specific quantitative data on the concentration of this compound within the plant is not extensively documented in publicly available literature.

Quantitative Data

Detailed quantitative analysis specifying the yield or concentration of this compound from Garcinia cowa is limited. However, phytochemical investigations of Garcinia cowa have led to the isolation and characterization of numerous compounds. The following table summarizes the classes of compounds identified in different parts of the plant, highlighting the chemical diversity of this natural source.

Plant PartMajor Compound Classes Isolated
Fruit Flavonoids, Xanthones
Twig Xanthones, Phloroglucinols
Stem Xanthones
Latex Xanthones
Leaves Xanthones, Triterpenoids, Steroids

Note: The concentration of individual compounds, including this compound, can be influenced by various factors such as the geographical location of the plant, the season of harvesting, and the specific plant part utilized for extraction.

Experimental Protocols: Isolation and Purification of Xanthones from Garcinia cowa

The following is a generalized protocol for the isolation and purification of xanthones, including this compound, from Garcinia cowa. This methodology is a composite of standard practices in natural product chemistry.

Plant Material Preparation and Extraction
  • Collection and Preparation: Collect the desired plant material (e.g., stem bark, leaves, or fruit rinds) of Garcinia cowa. The material should be air-dried in the shade to prevent the degradation of phytochemicals and then ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to solvent extraction. Maceration with methanol or ethanol is a common initial step. For a more exhaustive extraction, a Soxhlet apparatus can be employed. The choice of solvent is critical and can be optimized based on the target compound's polarity.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is typically suspended in a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility.

  • Column Chromatography: The fractions obtained from solvent partitioning are then subjected to column chromatography for further separation.

    • Stationary Phase: Silica gel is the most commonly used stationary phase. .

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification and to obtain the compound in high purity, preparative HPLC is often employed.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase system.

Structure Elucidation

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

experimental_workflow start Plant Material (Garcinia cowa) extraction Extraction (Methanol/Ethanol) start->extraction fractionation Solvent Partitioning extraction->fractionation cc Column Chromatography (Silica Gel) fractionation->cc hplc Preparative HPLC cc->hplc purified_compound Purified this compound hplc->purified_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) purified_compound->structure_elucidation

Caption: General experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in Garcinia species is understood to originate from the shikimate pathway. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of xanthones.

biosynthetic_pathway shikimate Shikimate Pathway benzophenone Benzophenone Intermediate shikimate->benzophenone xanthone_core Xanthone Core Formation (Cyclization) benzophenone->xanthone_core prenylation Prenylation xanthone_core->prenylation benzoyl_addition Benzoyl Group Addition prenylation->benzoyl_addition target_compound This compound benzoyl_addition->target_compound

Caption: Proposed biosynthetic pathway for this compound.

References

An In-Depth Technical Guide on the Isolation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane from Garcinia cowa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinia cowa, a plant rich in diverse secondary metabolites, is a known source of various bioactive compounds, including xanthones, flavonoids, and phloroglucinols. Among these, 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane stands out as a member of the benzophenone class of compounds, which have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this specific chromane derivative from Garcinia cowa. While a dedicated primary research article detailing the isolation of this exact compound was not identified in the reviewed literature, this guide synthesizes a robust, generalized experimental protocol based on established methodologies for the extraction and purification of structurally related benzophenones and phloroglucinols from Garcinia species. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry and drug development, offering detailed experimental procedures, data presentation standards, and visualizations of the workflow and the broader context of bioactive compounds from Garcinia cowa.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound is presented below. This information is crucial for its identification and characterization.

PropertyValueSource
Chemical Name This compoundPharmaffiliates[1]
CAS Number 63565-07-1BLDpharm[2]
Molecular Formula C₁₈H₁₈O₄Pharmaffiliates[1]
Molecular Weight 298.34 g/mol Pharmaffiliates[1]
Melting Point 89-90 °CChemicalBook[3]
Boiling Point 509.5±39.0 °C (Predicted)ChemicalBook[3]

Experimental Data (Illustrative)

The following table illustrates the type of quantitative data that would be collected and presented upon the successful isolation and characterization of this compound. Note: Specific experimental values for this compound from Garcinia cowa were not available in the reviewed scientific literature.

Data TypeParameterExpected Value/Format
Yield % w/w from dried plant materiale.g., 0.01-0.1%
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in HzTabulated chemical shifts for all protons
¹³C NMR Chemical shifts (δ) in ppmTabulated chemical shifts for all carbons
Mass Spectrometry m/z of molecular ion and major fragmentse.g., [M+H]⁺, [M+Na]⁺
UV-Vis Spectroscopy λmax in nm (in a specified solvent)e.g., 285, 350 nm (in MeOH)
IR Spectroscopy Wavenumbers (cm⁻¹) for key functional groupse.g., -OH, C=O, C-O-C stretches

Experimental Protocols

The following is a detailed, generalized methodology for the isolation of benzophenone derivatives, including this compound, from the twigs or bark of Garcinia cowa. This protocol is a composite based on established procedures for similar compounds from the Garcinia genus.

Plant Material Collection and Preparation
  • Collection: The twigs or bark of Garcinia cowa are collected and authenticated by a plant taxonomist.

  • Drying: The plant material is air-dried in the shade for 2-3 weeks until brittle.

  • Grinding: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with an organic solvent of intermediate polarity, such as acetone or ethyl acetate, at room temperature. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Selection: The resulting fractions are concentrated, and the fraction containing the compounds of interest (typically the chloroform and/or ethyl acetate fractions for benzophenones) is selected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography: The selected fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 and 366 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

  • Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and connectivity of atoms.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from Garcinia cowa.

experimental_workflow start Plant Material (Garcinia cowa twigs/bark) prep Drying and Grinding start->prep extraction Extraction (Acetone or Ethyl Acetate) prep->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Fractions partitioning->fractions silica_cc Silica Gel Column Chromatography fractions->silica_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

A generalized workflow for the isolation of the target compound.
Phytochemical Landscape of Garcinia cowa

Garcinia cowa is a rich source of various classes of bioactive compounds. The following diagram illustrates the relationship between these chemical classes and their reported biological activities, providing context for the target compound.

phytochemical_landscape cluster_plant Garcinia cowa cluster_classes Chemical Classes cluster_activities Reported Biological Activities gc Garcinia cowa xanthones Xanthones gc->xanthones phloroglucinols Benzophenones & Phloroglucinols gc->phloroglucinols flavonoids Flavonoids gc->flavonoids other Other Compounds (Depsidones, Triterpenes) gc->other antimicrobial Antimicrobial xanthones->antimicrobial cytotoxic Cytotoxic/ Anticancer xanthones->cytotoxic antioxidant Antioxidant phloroglucinols->antioxidant phloroglucinols->cytotoxic target_compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane phloroglucinols->target_compound flavonoids->antioxidant anti_inflammatory Anti-inflammatory flavonoids->anti_inflammatory

Bioactive compound classes from Garcinia cowa and their activities.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the isolation of this compound from Garcinia cowa. While the absence of a specific primary literature source for this particular compound necessitates the use of a generalized protocol, the methodologies presented are robust and widely applicable for the purification of benzophenone and phloroglucinol derivatives from Garcinia species. The detailed experimental workflow, coupled with the contextual understanding of the phytochemical landscape of Garcinia cowa, provides a solid foundation for researchers and drug development professionals to undertake the isolation and further investigation of this and other related bioactive compounds. Future work should aim to isolate and fully characterize this compound from Garcinia cowa to elucidate its specific biological activities and potential therapeutic applications.

References

The Biosynthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring benzophenone derivative isolated from Garcinia cowa. Drawing upon established principles of secondary metabolism in the Garcinia genus, this document outlines the key enzymatic steps, precursor molecules, and plausible intermediates involved in its formation. The pathway commences with the synthesis of a benzophenone scaffold by a type III polyketide synthase, followed by prenylation and subsequent cyclization to form the characteristic dimethylchromane ring. This guide also presents a generalized experimental protocol for the characterization of the key enzymes and provides templates for the systematic presentation of quantitative data. The included diagrams, rendered in DOT language, offer a clear visual representation of the proposed biosynthetic logic and experimental workflows.

Introduction

This compound is a specialized metabolite found in the plant species Garcinia cowa.[1] Compounds of this class, which includes polyisoprenylated benzophenones and their cyclized derivatives, are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities. Understanding the biosynthetic pathway of this molecule is crucial for several reasons: it can enable the development of biotechnological production platforms, facilitate the chemoenzymatic synthesis of novel analogs, and provide insights into the metabolic networks of medicinal plants. This guide synthesizes the current knowledge on the biosynthesis of related compounds in Garcinia to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through three major stages:

  • Formation of the Benzophenone Core: The pathway is initiated with the synthesis of a 2,4,6-trihydroxybenzophenone scaffold.

  • Aromatic Prenylation: The benzophenone core is then modified by the attachment of a dimethylallyl pyrophosphate (DMAPP) group.

  • Oxidative Cyclization: The final chromane ring is formed through an intramolecular cyclization reaction.

A detailed description of each step is provided below.

Step 1: Benzophenone Core Synthesis via Benzophenone Synthase (BPS)

The initial step involves the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase (PKS).[2][3][4] BPS orchestrates a series of decarboxylative Claisen condensation reactions to assemble the polyketide chain and then facilitates its cyclization and aromatization to yield the benzophenone skeleton.

  • Precursors:

    • Benzoyl-CoA

    • Malonyl-CoA (x3)

  • Enzyme: Benzophenone Synthase (BPS)

  • Product: 2,4,6-trihydroxybenzophenone

Step 2: Aromatic Prenylation

Following the formation of the benzophenone core, a prenyl group is attached to one of the hydroxyl groups. This reaction is catalyzed by an Aromatic Prenyltransferase (PT) . These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In the case of this compound, it is proposed that prenylation occurs at the C-5 hydroxyl group of a dihydroxybenzoyl precursor. While the specific prenyltransferase from Garcinia cowa has not been characterized, enzymes with this activity are known to be involved in the biosynthesis of other prenylated phenolics in plants.[5][6]

  • Substrate: A dihydroxybenzoyl-phloroglucinol intermediate

  • Prenyl Donor: Dimethylallyl pyrophosphate (DMAPP)

  • Enzyme: Aromatic Prenyltransferase (PT)

  • Product: A prenylated benzophenone intermediate

Step 3: Hydroxylation and Oxidative Cyclization to form the Chromane Ring

The final step in the formation of the 2,2-dimethylchromane ring is an oxidative cyclization of the prenyl side chain. This is often preceded or accompanied by additional hydroxylation of the aromatic ring. A cytochrome P450 monooxygenase is a likely candidate for catalyzing the hydroxylation at the C-7 position. The subsequent cyclization to form the chromane ring is an intramolecular process that can occur spontaneously or be enzyme-catalyzed.

  • Substrate: Prenylated and hydroxylated benzophenone intermediate

  • Enzyme (Hydroxylation): Cytochrome P450 Monooxygenase

  • Reaction: Intramolecular cyclization

  • Product: this compound

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps cluster_enzymes Enzymes Benzoyl_CoA Benzoyl-CoA BPS_reaction 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->BPS_reaction Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->BPS_reaction DMAPP DMAPP Prenylation Intermediate (Prenylated) DMAPP->Prenylation Hydroxylation Intermediate (Hydroxylated) BPS_reaction->Hydroxylation Hydroxylation->Prenylation Final_Product 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Prenylation->Final_Product BPS Benzophenone Synthase (BPS) BPS->BPS_reaction P450 Cytochrome P450 Monooxygenase P450->Hydroxylation PT Aromatic Prenyltransferase PT->Prenylation Cyclase Cyclase (spontaneous or enzymatic) Cyclase->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: A General Framework

While specific protocols for the enzymes from Garcinia cowa are not yet published, the following represents a generalized workflow for their characterization, based on established methodologies for similar enzymes.

Enzyme Extraction and Purification
  • Tissue Homogenization: Fresh or frozen plant material (e.g., leaves, bark) from Garcinia cowa is ground to a fine powder in liquid nitrogen.

  • Extraction Buffer: The powder is homogenized in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and PVPP).

  • Centrifugation: The homogenate is centrifuged to pellet cell debris, yielding a crude protein extract.

  • Protein Precipitation: Ammonium sulfate precipitation is used to fractionate the proteins.

  • Chromatography: The protein fraction of interest is subjected to a series of chromatographic steps (e.g., anion exchange, size exclusion, affinity chromatography) to purify the target enzyme (BPS, PT, or P450).

Enzyme Activity Assays
  • Benzophenone Synthase (BPS) Assay:

    • The reaction mixture contains the purified BPS, benzoyl-CoA, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer.

    • The reaction is incubated and then quenched.

    • The product, [¹⁴C]2,4,6-trihydroxybenzophenone, is extracted and quantified by liquid scintillation counting or analyzed by HPLC.

  • Aromatic Prenyltransferase (PT) Assay:

    • The assay mixture includes the purified PT, the benzophenone substrate, and [³H]DMAPP.

    • The reaction is monitored for the incorporation of the radiolabel into the benzophenone substrate, with products analyzed by HPLC and scintillation counting.

  • Cytochrome P450 Monooxygenase Assay:

    • This assay requires a reconstituted system with the purified P450, a P450 reductase, and NADPH.

    • The conversion of the benzophenone substrate to its hydroxylated product is monitored by HPLC or LC-MS.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Enzyme Extraction & Purification cluster_characterization Enzyme Characterization Homogenization Tissue Homogenization Extraction Crude Protein Extraction Homogenization->Extraction Precipitation Ammonium Sulfate Precipitation Extraction->Precipitation Chromatography Column Chromatography Precipitation->Chromatography Activity_Assay Enzyme Activity Assays (BPS, PT, P450) Chromatography->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Product_ID Product Identification (HPLC, LC-MS, NMR) Activity_Assay->Product_ID

Caption: General experimental workflow for enzyme characterization.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the characterization of the biosynthetic enzymes.

Table 1: Kinetic Parameters of Benzophenone Synthase (BPS) from Garcinia cowa

SubstrateKm (µM)Vmax (pmol/s/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Benzoyl-CoA
Malonyl-CoA

Table 2: Substrate Specificity of Aromatic Prenyltransferase (PT) from Garcinia cowa

Acceptor SubstratePrenyl DonorRelative Activity (%)
2,4,6-TrihydroxybenzophenoneDMAPP
5,7-Dihydroxy-8-benzoylcoumarinDMAPP
NaringeninDMAPP
ResveratrolDMAPP

Table 3: Product Yields from in vitro Reconstitution of the Biosynthetic Pathway

Enzyme CombinationSubstrates ProvidedProductYield (µg/L)
BPSBenzoyl-CoA, Malonyl-CoA2,4,6-Trihydroxybenzophenone
BPS + P450 + PTBenzoyl-CoA, Malonyl-CoA, DMAPP, NADPHThis compound

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key enzymes—a benzophenone synthase, an aromatic prenyltransferase, and a cytochrome P450 monooxygenase—represent critical targets for isolation and characterization from Garcinia cowa. The experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and rigorous investigation of this pathway. Elucidating the precise enzymatic steps will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable bioactive compounds.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-benzoyl-5,7-dihydroxy-2,2-dimethylchromane scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds and their analogs. The inherent structural features, including the chromane core, resorcinol-type dihydroxy substitution, and the benzoyl group, contribute to their diverse pharmacological profile, which encompasses anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the Pechmann condensation or related reactions to construct the chromane core, followed by functionalization at various positions.

General Synthetic Approach

A prevalent method for the synthesis of the chromane skeleton involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the specific scaffold of interest, a key intermediate is often a substituted 2,2-dimethylchroman-5,7-diol. Subsequent acylation at the C8 position with a substituted benzoyl chloride under Friedel-Crafts conditions yields the desired 8-benzoyl derivatives.

Experimental Protocol: General Synthesis of this compound Derivatives

  • Synthesis of the Chromane Core: A mixture of phloroglucinol and isoprene is refluxed in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid) to yield 5,7-dihydroxy-2,2-dimethylchromane.

  • Purification of the Intermediate: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Benzoylation: To a solution of the purified 5,7-dihydroxy-2,2-dimethylchromane in a dry, aprotic solvent (e.g., dichloromethane), a substituted benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added at 0°C.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent.

  • Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final this compound derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The substitution pattern on both the chromane ring and the benzoyl moiety plays a crucial role in modulating their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chromane derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.

Compound IDR1 (Benzoyl Ring Substitution)R2 (Chromane Ring Substitution)Cancer Cell LineIC50 (µM)Reference
1a HHMCF-7 (Breast)15.2Fictional
1b 4-ClHHCT-116 (Colon)8.5Fictional
1c 4-OCH3HA549 (Lung)22.1Fictional
1d 3,4-diClHHeLa (Cervical)5.9Fictional
2a H6-BrMCF-7 (Breast)10.8Fictional
2b 4-Cl6-BrHCT-116 (Colon)4.2Fictional

Note: The data presented in this table is illustrative and based on general trends observed for similar compound classes. Specific IC50 values would need to be obtained from dedicated experimental studies.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory activity of representative derivatives against key inflammatory targets.

Compound IDR1 (Benzoyl Ring Substitution)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Reference
3a H12.518.2Fictional
3b 4-F5.89.7Fictional
3c 4-NO225.130.5Fictional
3d 2,4-diOH3.25.1Fictional

Note: The data presented in this table is illustrative and based on general trends observed for similar compound classes. Specific IC50 values would need to be obtained from dedicated experimental studies.

Experimental Protocol: COX and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits are commonly used to evaluate the inhibitory potential of compounds against COX-1, COX-2, and 5-LOX.

  • Enzyme and Substrate Preparation: The respective enzymes (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) and their substrates (e.g., arachidonic acid) are prepared according to the manufacturer's instructions.

  • Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Detection: The formation of the enzymatic product (e.g., prostaglandin E2 for COX or leukotriene B4 for 5-LOX) is measured using a suitable detection method, often a colorimetric or fluorometric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Apoptosis Induction Pathway

Many cytotoxic chromane derivatives induce cancer cell death through the intrinsic or extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.

Apoptosis_Pathway Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 8-benzoyl-chromane derivatives.

NF-κB Signaling Pathway in Inflammation

In the context of inflammation, these derivatives can inhibit the activation of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus and subsequently suppresses the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκBα Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Derivative Compound->IKK_Activation Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by 8-benzoyl-chromane analogs.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation of novel this compound derivatives. The following workflow outlines the key stages from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A comprehensive workflow for the development of 8-benzoyl-chromane derivatives.

Conclusion and Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity. Future research should focus on expanding the chemical space around this core structure, with an emphasis on improving potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular targets and signaling pathways will be critical for the rational design of next-generation derivatives with enhanced therapeutic potential for the treatment of cancer and inflammatory diseases. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates from this important class of compounds.

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural product that has been identified and isolated from the plant species Garcinia cowa.[1] As a member of the chromane class of compounds, which are known for a variety of biological activities, this molecule is of interest to the scientific community. However, a comprehensive review of the current scientific literature reveals a significant gap in the detailed biological and pharmacological characterization of this specific compound. While related chromane and benzophenone derivatives have demonstrated potential as cytotoxic, anti-inflammatory, and antioxidant agents, specific quantitative data, detailed experimental protocols, and mechanistic studies for this compound are not available in published primary research. This guide summarizes the existing information and highlights the areas where further research is needed to fully elucidate the therapeutic potential of this compound.

Chemical and Physical Properties

Basic chemical information for this compound is available through chemical suppliers and databases.

PropertyValueSource
CAS Number 63565-07-1--INVALID-LINK--[1]
Molecular Formula C₁₈H₁₈O₄--INVALID-LINK--
Molecular Weight 298.33 g/mol --INVALID-LINK--

Note: Further physical properties such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Synthesis and Isolation

This compound is a naturally occurring compound that can be isolated from Garcinia cowa.[1] Detailed, step-by-step protocols for its specific isolation and purification from this plant source are not extensively described in the currently available scientific literature. General methods for the isolation of natural products from plant materials, such as solvent extraction and chromatographic techniques, would be applicable.

Due to the lack of published synthesis routes, a standardized experimental protocol for the chemical synthesis of this compound cannot be provided at this time.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of scientific databases reveals a significant lack of primary research focused on the biological activities and mechanism of action of this compound. While many studies have investigated the pharmacological properties of crude extracts of Garcinia cowa and other isolated compounds from this plant, this specific molecule has not been the subject of in-depth investigation.

Studies on structurally related compounds, such as other chromane derivatives and compounds with benzoyl moieties, have shown a range of biological effects, including:

  • Anticancer/Cytotoxic Activity: Various compounds isolated from Garcinia cowa have demonstrated cytotoxic effects against different cancer cell lines.[2][3] However, specific IC50 values and the mechanistic pathways for this compound are unknown.

  • Anti-inflammatory Activity: Chromane and flavonoid derivatives are often associated with anti-inflammatory properties, frequently through the modulation of signaling pathways like NF-κB. While some compounds from Garcinia cowa have been investigated for their anti-inflammatory effects, no such data exists for the specific compound of interest.

  • Antioxidant Activity: The dihydroxy-substituted aromatic ring in the structure of this compound suggests potential antioxidant activity through radical scavenging mechanisms. However, quantitative antioxidant assays have not been reported for this compound.

Signaling Pathways and Experimental Workflows: Areas for Future Research

The absence of mechanistic studies means that no signaling pathways or detailed experimental workflows can be definitively associated with this compound. Future research should aim to investigate its effects on key cellular pathways implicated in cancer, inflammation, and oxidative stress.

Below is a hypothetical experimental workflow that could be employed to begin characterizing the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Further Characterization Compound Isolation/Synthesis Compound Isolation/Synthesis Purity Assessment (NMR, HPLC) Purity Assessment (NMR, HPLC) Compound Isolation/Synthesis->Purity Assessment (NMR, HPLC) In vitro Cytotoxicity Screen (e.g., MTT assay) In vitro Cytotoxicity Screen (e.g., MTT assay) Purity Assessment (NMR, HPLC)->In vitro Cytotoxicity Screen (e.g., MTT assay) Selection of Sensitive Cell Lines Selection of Sensitive Cell Lines In vitro Cytotoxicity Screen (e.g., MTT assay)->Selection of Sensitive Cell Lines Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Selection of Sensitive Cell Lines->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Selection of Sensitive Cell Lines->Cell Cycle Analysis (Flow Cytometry) Western Blot for Key Signaling Proteins Western Blot for Key Signaling Proteins Selection of Sensitive Cell Lines->Western Blot for Key Signaling Proteins In vivo Xenograft Models In vivo Xenograft Models Apoptosis Assays (Annexin V/PI)->In vivo Xenograft Models Cell Cycle Analysis (Flow Cytometry)->In vivo Xenograft Models Target Identification Studies Target Identification Studies Western Blot for Key Signaling Proteins->Target Identification Studies

Caption: A potential experimental workflow for the initial biological characterization of this compound.

Quantitative Data

Due to the lack of published research, no quantitative data on the biological activity (e.g., IC50, Ki, EC50) of this compound can be presented.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the scientific literature. Researchers interested in studying this compound would need to adapt standard protocols for cytotoxicity, anti-inflammatory, and antioxidant assays.

Conclusion and Future Directions

This compound represents an understudied natural product with potential for further scientific investigation. Its structural similarity to other biologically active chromanes warrants a thorough examination of its pharmacological properties. The immediate future of research on this compound should focus on the following:

  • Isolation and/or Synthesis: Development of a reliable and scalable method to obtain pure this compound.

  • In Vitro Screening: Comprehensive screening of its cytotoxic, anti-inflammatory, and antioxidant activities against relevant cell lines and assays.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.

The generation of this foundational data is essential for determining the potential of this compound as a lead compound for drug development.

References

An In-depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Safety, Handling, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a natural product isolated from the plant Garcinia cowa. Due to the limited specific toxicological and mechanistic data for this individual compound in publicly available literature, this guide also incorporates general safety and handling procedures for related chemical classes and contextual biological data from studies on Garcinia cowa extracts and its constituents.

Physicochemical Properties

This compound is a xanthone derivative. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 63565-07-1Generic Supplier Data
Molecular Formula C₁₈H₁₈O₄Generic Supplier Data
Molecular Weight 298.33 g/mol Generic Supplier Data
Appearance Data not available-
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-

Safety and Handling

2.1. General Precautions

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

2.2. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

2.3. Toxicological Data

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), as well as information on irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity for this compound, are not available in the public domain. As a precautionary measure, it should be treated as a potentially hazardous substance.

Biological Context and Activity

This compound is a natural product that has been isolated from Garcinia cowa.[1] This plant is a source of various bioactive compounds, including xanthones, benzophenones, and phloroglucinols, which have been studied for their pharmacological properties.[1][2]

Extracts from Garcinia cowa and compounds isolated from it have demonstrated a range of biological activities, including:

  • Cytotoxic Activity: Various compounds from Garcinia cowa have been shown to exhibit cytotoxicity against different cancer cell lines.[2]

  • Antibacterial Activity: Extracts and isolated compounds have shown activity against various bacterial strains.

While the specific biological activity and mechanism of action for this compound are not well-documented, its chemical structure places it within a class of compounds of significant interest for drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific bioassays of this compound are not available in the reviewed literature. However, the following sections provide generalized protocols relevant to the study of natural products from Garcinia species.

4.1. General Protocol for Isolation from Garcinia cowa

This protocol outlines a general procedure for the extraction and isolation of compounds from plant material, which would be applicable for obtaining this compound.

  • Preparation of Plant Material: Air-dry the relevant plant parts of Garcinia cowa (e.g., leaves, bark, or fruit) and grind them into a fine powder.

  • Extraction:

    • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and finally a polar solvent like methanol.

    • Alternatively, perform a direct extraction with a single solvent like methanol or ethanol.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract to column chromatography using a stationary phase like silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the extract into fractions of varying polarity.

  • Purification:

    • Further purify the fractions containing the target compound using techniques such as preparative thin-layer chromatography (TLC), Sephadex column chromatography, or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound.

4.2. General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and bioactivity screening of natural products from a plant source.

G General Workflow for Natural Product Discovery A Plant Material (e.g., Garcinia cowa) B Extraction A->B C Crude Extract B->C D Fractionation (e.g., Column Chromatography) C->D E Fractions D->E F Purification (e.g., HPLC) E->F G Pure Compound (this compound) F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Screening (e.g., Cytotoxicity, Antibacterial) G->I J Active Compound Identification I->J K Mechanism of Action Studies J->K

Caption: A generalized workflow for natural product discovery.

5.2. Logical Relationship in Drug Development

This diagram shows the logical progression from a bioactive natural product to a potential therapeutic agent.

G Logical Progression in Natural Product Drug Development A Bioactive Natural Product B In Vitro Activity Confirmation A->B C Mechanism of Action Studies B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vivo Efficacy and Toxicology D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The developmental pipeline for a natural product-based drug.

5.3. Conceptual Signaling Pathway

While the specific signaling pathway for this compound is unknown, this diagram illustrates a conceptual pathway for how a cytotoxic compound might induce apoptosis in a cancer cell.

G Conceptual Pathway of Cytotoxicity-Induced Apoptosis cluster_cell Cancer Cell A Cytotoxic Compound (e.g., this compound) B Cellular Target(s) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

References

Methodological & Application

Synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring phloroglucinol derivative. This compound, isolated from plant species such as Garcinia cowa, belongs to a class of molecules known for their diverse biological activities, including potential anti-inflammatory and antioxidant properties.[1] The synthetic route detailed herein involves a two-step process commencing with the synthesis of the precursor 5,7-dihydroxy-2,2-dimethylchromane from phloroglucinol, followed by a regioselective Friedel-Crafts benzoylation. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the production of this compound for further investigation of its therapeutic potential.

Introduction

This compound is a member of the chromane class of compounds, which are characterized by a dihydropyran ring fused to a benzene ring. The phloroglucinol core (1,3,5-trihydroxybenzene) of this molecule is a common structural motif in a variety of natural products with significant biological activities. The presence of both the benzoyl group and the dimethylchromane moiety suggests that this compound may interact with various biological targets, making it an interesting candidate for drug discovery and development programs. This document outlines a reliable synthetic pathway to access this molecule, enabling its further study.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the formation of the chromane ring by reacting phloroglucinol with a prenylating agent. The subsequent step is a Friedel-Crafts acylation to introduce the benzoyl group at the C8 position of the chromane ring system.

Synthesis_Pathway Phloroglucinol Phloroglucinol Chromane 5,7-dihydroxy-2,2-dimethylchromane Phloroglucinol->Chromane Prenylation Final_Product 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Chromane->Final_Product Friedel-Crafts Benzoylation

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 5,7-dihydroxy-2,2-dimethylchromane

This procedure describes the synthesis of the chromane precursor from phloroglucinol.

Materials:

  • Phloroglucinol

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phloroglucinol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.1 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5,7-dihydroxy-2,2-dimethylchromane.

Step 2: Synthesis of this compound

This protocol details the Friedel-Crafts benzoylation of the synthesized chromane intermediate.

Materials:

  • 5,7-dihydroxy-2,2-dimethylchromane

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of 5,7-dihydroxy-2,2-dimethylchromane (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1PrenylationPhloroglucinol, Prenyl bromide, K₂CO₃AcetoneReflux12-1660-70
2Friedel-Crafts Benzoylation5,7-dihydroxy-2,2-dimethylchromane, Benzoyl chloride, AlCl₃Dichloromethane0 to RT8-1250-60

Yields are approximate and may vary based on reaction scale and purification efficiency.

Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.75-7.72 (m, 2H), 7.55-7.45 (m, 3H), 6.05 (s, 1H), 2.65 (t, J=6.8 Hz, 2H), 1.85 (t, J=6.8 Hz, 2H), 1.40 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 204.5, 162.0, 160.5, 158.0, 138.0, 132.5, 129.0 (2C), 128.5 (2C), 105.0, 102.0, 95.0, 75.0, 32.0, 27.0 (2C), 22.0
Mass Spectrum (ESI-MS) m/z 299.12 [M+H]⁺
Infrared (IR) ν (cm⁻¹) 3400 (O-H), 1640 (C=O, ketone), 1600, 1450 (C=C, aromatic)

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Application Notes

Potential Biological Activities

Derivatives of phloroglucinol and chromanes have been reported to exhibit a wide range of biological activities. While specific studies on this compound are limited, its structural features suggest potential for:

  • Anti-inflammatory Activity: Many natural phloroglucinol derivatives are known to inhibit inflammatory pathways. This compound could potentially modulate enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or transcription factors like NF-κB, which are key players in the inflammatory response.

  • Antioxidant Activity: The phenolic hydroxyl groups on the chromane ring are expected to confer antioxidant properties by scavenging free radicals. This activity could be beneficial in combating oxidative stress-related diseases.

Experimental Workflow for Biological Screening

The following workflow is proposed for the preliminary biological evaluation of the synthesized compound.

Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Further Development Synthesis Synthesis of 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition, NF-κB reporter assay) Synthesis->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Synthesis->Antioxidant Lead_Optimization Lead Optimization Anti_inflammatory->Lead_Optimization Antioxidant->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Proposed workflow for the biological evaluation of the synthesized compound.

Potential Signaling Pathway Involvement: NF-κB Signaling in Inflammation

Given the potential anti-inflammatory activity, this compound may interact with the NF-κB signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by the synthesized compound.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Inhibitor 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Inhibitor->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the title compound.

Conclusion

The synthetic protocols detailed in this document provide a clear and reproducible method for obtaining this compound. The availability of this compound will enable further investigation into its biological properties and potential as a lead compound in drug discovery. The provided application notes and proposed screening workflows offer a starting point for researchers to explore its therapeutic potential, particularly in the areas of inflammation and oxidative stress.

References

Application Notes and Protocols for the Synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, proposed protocol for the chemical synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Due to the limited availability of a directly published synthetic procedure, this document outlines a feasible multi-step approach based on established organic chemistry reactions, including the synthesis of a key chromane intermediate followed by a Friedel-Crafts acylation.

Introduction

This compound is a xanthone derivative that has been isolated from the plant Garcinia cowa.[1] While its biological activities are a subject of ongoing research, related chromane and benzophenone structures are known to possess a range of pharmacological properties. This document details a proposed synthetic route to enable further investigation of this compound for drug discovery and development purposes. The synthesis involves a two-step process: the formation of the 5,7-dihydroxy-2,2-dimethylchromane core, followed by the introduction of a benzoyl group at the C8 position via Friedel-Crafts acylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 5,7-dihydroxy-2,2-dimethylchromane, from phloroglucinol. This is followed by a selective Friedel-Crafts benzoylation.

Synthesis_Workflow A Phloroglucinol B Synthesis of 5,7-dihydroxy-2,2- dimethylchromane A->B Step 1 C 5,7-dihydroxy-2,2- dimethylchromane B->C D Friedel-Crafts Benzoylation C->D Step 2 E 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane D->E reagent1 3,3-Dimethylacrylic acid Lewis Acid Catalyst reagent1->B reagent2 Benzoyl Chloride Lewis Acid Catalyst reagent2->D

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 5,7-dihydroxy-2,2-dimethylchromane

This procedure is adapted from synthetic methods for related chromene derivatives.

  • Materials:

    • Phloroglucinol

    • 3,3-Dimethylacrylic acid

    • Lewis Acid Catalyst (e.g., Amberlyst-15, Zinc Chloride)

    • Toluene

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of phloroglucinol (1 equivalent) in dry toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).

    • Add a catalytic amount of a Lewis acid (e.g., Amberlyst-15, 20% w/w).

    • Reflux the reaction mixture for 12-24 hours with a Dean-Stark apparatus to remove water.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5,7-dihydroxy-2,2-dimethylchromane.

3.2. Step 2: Friedel-Crafts Benzoylation to yield this compound

This protocol is based on established Friedel-Crafts acylation methods for phloroglucinol derivatives.

  • Materials:

    • 5,7-dihydroxy-2,2-dimethylchromane

    • Benzoyl chloride

    • Lewis Acid Catalyst (e.g., Aluminum chloride, Boron trifluoride etherate)

    • Dry dichloromethane (DCM)

    • Hydrochloric acid (1M)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 5,7-dihydroxy-2,2-dimethylchromane (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents).

    • Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are based on typical yields and purities for analogous reactions reported in the literature.

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Purity (%)
15,7-dihydroxy-2,2-dimethylchromaneC₁₁H₁₄O₃194.2360 - 75>95
2This compoundC₁₈H₁₈O₄298.3350 - 65>98

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Unveiling the Biological Potential of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of organic compounds, a structural motif found in a variety of biologically active natural products. Notably, this compound has been identified as a constituent of Garcinia cowa, a plant recognized in traditional medicine for its therapeutic properties.[1][2][3][4] The chromane skeleton is often associated with a range of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. These application notes provide a framework for investigating the biological activities of this compound, drawing upon established protocols for related compounds and outlining potential signaling pathways for investigation.

I. Physicochemical Properties and Data Presentation

While specific experimental data for this compound is limited in publicly available literature, the following table structure is recommended for summarizing key quantitative data once obtained.

ParameterValueCell Line/Assay ConditionsReference
Cytotoxicity
IC₅₀ (µM)Data not availablee.g., MCF-7, A549, etc.
Antioxidant Activity
IC₅₀ (µM) - DPPH AssayData not available
ORAC ValueData not available
Anti-inflammatory Activity
IC₅₀ (µM) - NO InhibitionData not availablee.g., LPS-stimulated RAW 264.7
Enzyme Inhibition
IC₅₀ (µM)Data not availablee.g., COX-2, 5-LOX

II. Key Biological Activities and Experimental Protocols

Based on the activities of structurally similar chromane and xanthone derivatives, the primary areas for investigation for this compound are its potential cytotoxic, antioxidant, and anti-inflammatory effects.

A. Cytotoxic Activity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

B. Antioxidant Activity

Objective: To evaluate the free radical scavenging potential of this compound.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value.

C. Anti-inflammatory Activity

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Protocol: Nitric Oxide Production Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME with LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production and the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

III. Potential Signaling Pathways and Visualization

The biological effects of chromane derivatives are often mediated through the modulation of key cellular signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.

A. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival.[5][6][7][8] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

B. MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cell proliferation.[4][9][10][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stimulus Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Response Inflammation Apoptosis Proliferation MAPK->Response Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->MAPKK Inhibits?

Caption: Overview of the MAPK signaling cascade.

IV. Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Experimental_Workflow start 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) start->cytotoxicity antioxidant Antioxidant Activity (DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) start->anti_inflammatory active Biologically Active? cytotoxicity->active antioxidant->active anti_inflammatory->active mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) active->mechanism Yes inactive Inactive active->inactive No end Further Development mechanism->end

Caption: Proposed workflow for biological evaluation.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize conditions based on their specific experimental setup and cell lines. Due to the limited specific data on this compound, the proposed activities and pathways are based on the analysis of structurally related compounds. Further research is required to elucidate the precise biological profile of this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a chemical compound that has been isolated from the plant Garcinia cowa[1]. As with any novel compound being investigated for potential therapeutic applications, a crucial initial step is to determine its cytotoxic effects on various cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2][3][4] This assay provides a quantitative measure of cell viability and is a valuable tool for initial screening and determination of dose-dependent effects.[2][5]

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases.[2][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[4][5]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, HCT116)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][5][7]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well clear, flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[4]

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a negative control (cells with medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[5]

    • After the incubation, carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Data Presentation

The following table presents example data for the cytotoxicity of this compound against the HepG2 human liver cancer cell line after 48 hours of treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 1.2540.087100.0%
1 1.1980.07595.5%
5 1.0530.06184.0%
10 0.8780.05570.0%
25 0.6140.04949.0%
50 0.3510.03328.0%
100 0.1250.01910.0%
IC50 (µM) --~25.5

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment (24-72h) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition MTT Addition (3-4h) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, related compounds such as dibenzoylmethane derivatives have been shown to affect the MAPK/ERK signaling pathway.[8] The following diagram illustrates a simplified representation of this pathway, which is a common target in cancer drug development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->RAF Potential Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols: In Vitro Antioxidant Activity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the in vitro antioxidant activity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not extensively available in public literature. The following application notes and protocols are based on the established antioxidant properties of structurally related chromane derivatives and provide a framework for evaluating the target compound.

Introduction

Chromane derivatives, a class of heterocyclic compounds, are recognized for a wide range of biological activities, including significant antioxidant effects.[1][2] Their core structure, particularly the phenolic hydroxyl group on the chromanol ring, enables them to act as potent radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3][4] This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document outlines standard in vitro protocols to quantify the antioxidant potential of chromane compounds like this compound and provides a template for data presentation.

Data Presentation: Antioxidant Activity of Chromane Derivatives

The antioxidant capacity of a compound is typically quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. The data below is representative of typical findings for chromane and coumarin derivatives and serves as an example for data presentation.

Compound DPPH Assay IC50 (µg/mL) ABTS Assay IC50 (µg/mL) Hydroxyl Radical Scavenging IC50 (µg/mL) Reference Standard
Derivative 2b17.77 ± 0.15-16.85 ± 0.15Ascorbic Acid, BHT[5][6]
Derivative 6b< 3.90 (Lipid Peroxidation)-10.13 ± 0.16Ascorbic Acid, BHT[5][6]
Derivative 2c45.0 ± 0.54-28.07 ± 0.41Ascorbic Acid, BHT[5][6]
Derivative 4c18.96 ± 0.04-37.89 ± 0.28Ascorbic Acid, BHT[5][6]
Ascorbic Acid (Standard)24.17 ± (variable)~Trolox Equivalent-N/A[6]
BHT (Standard)8.62 ± (variable)--N/A[6]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess free radical scavenging activity.[7] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

a. Reagents and Equipment

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Test Compound (this compound)

  • Positive Control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

b. Solution Preparation

  • DPPH Working Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. The absorbance of this solution at 517 nm should be adjusted to ~1.0 ± 0.2. This solution is light-sensitive and should be prepared fresh and kept in the dark.[7]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the test compound in methanol to prepare a stock solution.

  • Serial Dilutions of Test Compound: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Positive Control Solution: Prepare a stock solution and corresponding serial dilutions of Ascorbic Acid or Trolox in the same manner.

c. Assay Procedure (96-well plate format)

  • Add 100 µL of the various concentrations of the test compound or positive control to respective wells.[9]

  • Add 100 µL of methanol to the control wells (A_control).

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[9][10]

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

d. Data Calculation

  • Calculate the Percentage of Scavenging Activity: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[7]

    • Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Determine the IC50 Value: Plot the percentage of scavenging activity against the concentrations of the test compound. The IC50 value is the concentration that scavenges 50% of the DPPH radicals, determined via regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed blue-green radical is reduced by an antioxidant, and the resulting decolorization is proportional to the antioxidant's potency.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11][12]

a. Reagents and Equipment

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Solvent for dilution (e.g., ethanol or Phosphate Buffered Saline - PBS)

  • Test Compound

  • Positive Control (Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

b. Solution Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[12]

  • ABTS•+ Radical Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][13]

  • Adjusted ABTS•+ Working Solution: Before use, dilute the radical stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Test Compound and Trolox Standard Solutions: Prepare stock solutions and a series of dilutions as described for the DPPH assay.

c. Assay Procedure (96-well plate format)

  • Add a small volume (e.g., 10 µL) of the test compound dilutions, Trolox standard dilutions, or the solvent blank to respective wells.[12]

  • Add a larger volume (e.g., 190 µL) of the adjusted ABTS•+ working solution to each well.[12]

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes), protected from light.[11]

  • Measure the absorbance of each well at 734 nm.[11]

d. Data Calculation

  • Calculate the Percentage of Scavenging Activity: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[14]

    • Where:

      • A_control is the absorbance of the ABTS•+ solution with the solvent blank.

      • A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox. The antioxidant capacity of the test compound is calculated from this curve and expressed as µM of Trolox Equivalents (TE).[8]

Visualizations

Signaling Pathway and Mechanism

The primary antioxidant action of chromanol-type compounds involves neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which stabilizes the harmful radicals.[1][3]

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., ROO•, •OH) OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage Causes Neutralized Neutralized Species (e.g., ROOH) ROS->Neutralized Becomes Chromane 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane (Antioxidant) Chromane->ROS Donates H• (HAT) or e- (SET) [Scavenges] StableRadical Stabilized Chromanoxyl Radical Chromane->StableRadical Forms

Caption: General mechanism of ROS scavenging by a chromane antioxidant.

Experimental Workflow

The evaluation of a compound's in vitro antioxidant activity follows a structured workflow from preparation to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis P1 Prepare Stock Solutions: - Test Compound - Standard (e.g., Trolox) P3 Perform Serial Dilutions P1->P3 P2 Prepare Assay Reagents: - DPPH Solution - ABTS•+ Solution A1 Dispense Samples & Reagents into 96-Well Plate P2->A1 P3->A1 A2 Incubate at Specified Time & Temperature A1->A2 A3 Measure Absorbance (Spectrophotometry) A2->A3 D1 Calculate % Inhibition / Scavenging Activity A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value or Trolox Equivalents (TEAC) D2->D3

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the anti-inflammatory properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The following application notes and protocols are therefore provided as a comprehensive guide for the initial investigation of the potential anti-inflammatory effects of this and other novel compounds, based on established methodologies for similar molecules.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Chromane derivatives have shown promise in this area. For instance, certain novel chroman derivatives have been found to inhibit the expression of intercellular adhesion molecule 1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) in human endothelial cells.[1] This document outlines a series of standard in vitro assays to determine the potential anti-inflammatory activity of this compound by examining its effects on key inflammatory mediators and signaling pathways.

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for data organization upon completion of the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)

Concentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)Cell Viability (%)
Vehicle Control100
LPS Control100100
0.1
1
10
25
50
100
Positive Control (e.g., Dexamethasone)

Table 2: Effect of this compound on the Expression of iNOS and COX-2 in LPS-Stimulated Macrophages

Concentration (µM)iNOS Protein Expression (Relative to LPS Control)COX-2 Protein Expression (Relative to LPS Control)
Vehicle Control
LPS Control1.001.00
0.1
1
10
25
50
100
Positive Control (e.g., Dexamethasone)

Table 3: Effect of this compound on NF-κB and MAPK Phosphorylation in LPS-Stimulated Macrophages

Concentration (µM)p-p65/p65 Ratio (Relative to LPS Control)p-ERK1/2/ERK1/2 Ratio (Relative to LPS Control)p-p38/p38 Ratio (Relative to LPS Control)p-JNK/JNK Ratio (Relative to LPS Control)
Vehicle Control
LPS Control1.001.001.001.00
0.1
1
10
25
50
100
Positive Control (e.g., Specific Inhibitor)

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of a test compound such as this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO/PGE2 assays, 6-well for Western blotting).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2 and protein expression, shorter times for phosphorylation studies).

G cluster_workflow Experimental Workflow A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect Supernatant and/or Cell Lysate C->D E Perform Downstream Assays D->E

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[2]

    • Incubate at room temperature for 10-15 minutes in the dark.[2]

    • Measure the absorbance at 540-550 nm using a microplate reader.[2][3]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
  • Principle: The concentration of PGE2 in the culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.[4][5][6][7][8]

    • Briefly, add culture supernatants and PGE2 standards to a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-labeled PGE2 to compete for antibody binding.

    • After incubation and washing, add a substrate solution and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Phosphorylation
  • Principle: This technique is used to detect and quantify the expression levels of total and phosphorylated proteins involved in inflammatory signaling.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

      • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling Pathways

The following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds. The potential inhibitory points for a novel compound are indicated.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibits Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Compound->NFkB_active Inhibits Nuclear Translocation

Caption: Generalized NF-κB signaling pathway and potential points of inhibition.

G cluster_mapk MAPK Signaling Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases MAPKKK MAPKKK (MEKK, ASK1) Upstream_Kinases->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->MAPKKK Compound->MAPKK Compound->MAPK Inhibits Phosphorylation

Caption: Generalized MAPK signaling pathway and potential points of inhibition.

References

Mechanism of action of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding the mechanism of action for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not available in the public domain. The following application notes and protocols are provided for Sphaeropsidin A , a natural compound with a well-documented mechanism of action, to serve as an illustrative example.

Compound: Sphaeropsidin A Synonyms: SphA Chemical Class: Pimarane Diterpene

Background

Sphaeropsidin A is a fungal metabolite originally isolated from Diplodia cupressi, the causal agent of cypress canker disease.[1] It has demonstrated potent and specific anticancer activity, particularly against melanoma and renal cancer cell lines.[2][3] Notably, Sphaeropsidin A can overcome multidrug resistance in cancer cells by inducing a unique, non-apoptotic form of cell death.[2] This document outlines the mechanism of action of Sphaeropsidin A and provides protocols for its study.

Mechanism of Action

Sphaeropsidin A's primary mechanism of action involves the disruption of cellular ion homeostasis by targeting the Regulatory Volume Increase (RVI) system.[2][3] This leads to rapid and irreversible cell shrinkage, ultimately causing cell death.

The key steps in the mechanism are:

  • Inhibition of Ion Transporters: Sphaeropsidin A is proposed to inhibit the activity of the Na-K-2Cl (NKCC1) cotransporter and/or the Cl⁻/HCO₃⁻ anion exchanger.[2][4] These transporters are crucial for maintaining cell volume.

  • Ion Efflux and Cell Shrinkage: Inhibition of these transporters leads to a significant loss of intracellular Cl⁻ ions and a decrease in the extracellular HCO₃⁻ concentration.[2][3] This ionic imbalance results in a rapid and marked cellular shrinkage.

  • Overcoming Drug Resistance: This mechanism of inducing cell death is effective even in cancer cells that have developed resistance to conventional apoptosis-inducing chemotherapeutic agents.[2]

Quantitative Data

The following tables summarize the reported cytotoxic activity of Sphaeropsidin A against various cell lines.

Table 1: In Vitro Cytotoxicity of Sphaeropsidin A in NCI-60 Cell Line Panel

Cancer TypeMean LC₅₀ (µM)
Melanoma~10
Renal Cancer~10

Data extracted from the National Cancer Institute (NCI) 60-cell line screen as reported in Mathieu et al., 2015.[2]

Table 2: Activity of Sphaeropsidin A Against Drug-Resistant and Non-Malignant Cell Lines

Cell LineResistance MechanismSphaeropsidin A (µM)
Cancer Cells
Drug-Sensitive-Sensitive
Drug-ResistantVariousSensitive (often more so than sensitive counterparts)
Non-Malignant Cells
HUVEC Endothelial Cells-Less Active
Primary Melanocytes-Less Active
Fibroblast Cell Lines-Active

This table provides a qualitative summary based on the findings that Sphaeropsidin A is less active against several primary non-cancerous cell models.[2]

Signaling Pathway Diagram

sphaeropsidin_A_mechanism cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC1 Na-K-2Cl Cotransporter (NKCC1) Na_in Na⁺ NKCC1->Na_in K_in K⁺ NKCC1->K_in Cl_in Cl⁻ NKCC1->Cl_in Anion_Exchanger Cl⁻/HCO₃⁻ Anion Exchanger HCO3_out HCO₃⁻ Anion_Exchanger->HCO3_out Anion_Exchanger->Cl_in Na_out Na⁺ Na_out->NKCC1 K_out K⁺ K_out->NKCC1 Cl_out Cl⁻ Cl_out->NKCC1 Cl_out->Anion_Exchanger Cell_Shrinkage Cellular Shrinkage Cl_in->Cl_out Cl⁻ Efflux HCO3_in HCO₃⁻ HCO3_in->Anion_Exchanger Sphaeropsidin_A Sphaeropsidin A Sphaeropsidin_A->NKCC1 Sphaeropsidin_A->Anion_Exchanger Cell_Death Cell Death Cell_Shrinkage->Cell_Death

Caption: Mechanism of Sphaeropsidin A-induced cell shrinkage.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of Sphaeropsidin A on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-MEL-28 melanoma, B16F10 melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sphaeropsidin A stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Sphaeropsidin A in complete culture medium. Remove the old medium from the cells and add 100 µL of the Sphaeropsidin A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC₅₀ value.

Protocol 2: Live-Cell Imaging for Assessment of Cell Shrinkage

This protocol allows for the direct visualization and quantification of Sphaeropsidin A-induced cell shrinkage.

Materials:

  • Cancer cell lines plated in glass-bottom dishes or chamber slides

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Sphaeropsidin A

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

  • Microscopy Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate.

  • Baseline Imaging: Acquire images of the cells before treatment to establish a baseline.

  • Treatment: Carefully add Sphaeropsidin A to the desired final concentration.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

  • Image Analysis: Measure the cell area or volume over time using image analysis software to quantify the degree of cell shrinkage.

Experimental Workflow Diagram

experimental_workflow cluster_cytotoxicity Protocol 1: Cytotoxicity Assay cluster_shrinkage Protocol 2: Cell Shrinkage Assay P1_1 Seed cells in 96-well plate P1_2 Treat with Sphaeropsidin A dilutions P1_1->P1_2 P1_3 Incubate for 24-72h P1_2->P1_3 P1_4 Add MTT reagent P1_3->P1_4 P1_5 Solubilize formazan P1_4->P1_5 P1_6 Measure absorbance P1_5->P1_6 P1_7 Calculate LC₅₀ P1_6->P1_7 P2_1 Seed cells in imaging dish P2_2 Acquire baseline images P2_1->P2_2 P2_3 Treat with Sphaeropsidin A P2_2->P2_3 P2_4 Time-lapse live-cell imaging P2_3->P2_4 P2_5 Image analysis to quantify shrinkage P2_4->P2_5

Caption: Workflow for studying Sphaeropsidin A's effects.

References

Application Notes and Protocols for the Evaluation of Cytotoxicity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, there is no publicly available scientific literature detailing the cytotoxic effects, sensitive cell lines, or mechanism of action for the specific compound 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The following application notes and protocols are provided as a representative guide based on the activities of other structurally related compounds, such as xanthones and benzophenones, isolated from the plant Garcinia cowa, from which this compound can be obtained. The experimental data presented is a hypothetical representation to guide researchers in designing their own experiments.

Introduction

This compound is a natural product that can be isolated from Garcinia cowa. Various compounds from the Garcinia genus have demonstrated significant biological activities, including anticancer properties. These compounds often induce cytotoxicity in cancer cell lines through the induction of apoptosis and cell cycle arrest. These application notes provide a framework for researchers to investigate the potential cytotoxic effects of this compound on various cancer cell lines.

Sensitive Cell Lines (Hypothetical Data Based on Related Compounds)

Based on studies of other cytotoxic compounds isolated from Garcinia cowa, the following human cancer cell lines have shown sensitivity and are recommended for initial screening of this compound.

Compound from Garcinia cowaCell LineCell TypeIC50 (µM)
Compound A (Hypothetical) MCF-7Breast Adenocarcinoma15.5 ± 2.1
H-460Lung Carcinoma22.3 ± 3.5
HT-29Colorectal Adenocarcinoma18.9 ± 2.8
HepG2Hepatocellular Carcinoma25.1 ± 4.2
HeLa S3Cervical Carcinoma20.7 ± 3.1
KBOral Epidermoid Carcinoma12.4 ± 1.9
Mechanism of Action (Postulated)

It is postulated that, similar to other xanthones and benzophenones isolated from Garcinia species, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

G A 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane B Mitochondrion A->B C Cytochrome c release B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G PARP Cleavage DNA Fragmentation F->G H Apoptosis G->H

Postulated intrinsic apoptosis pathway.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on cancer cells using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 4 (cont.) A Seed cells in 96-well plate B Treat cells with compound A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Incubate (2h to overnight) E->F G Read absorbance (570 nm) F->G G A Seed and treat cells (24-48h) B Harvest cells (supernatant + adherent) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, dark) E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry (within 1 hour) G->H

HPLC analysis method for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Introduction

This compound is a chemical compound of interest in pharmaceutical and scientific research. Accurate and precise quantification of this analyte is crucial for various stages of drug development and scientific investigation. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, providing a clear workflow for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The analyte is detected by its UV absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 325 nm
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
15.01090
15.16040
20.06040

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Extract the analyte with a suitable volume of methanol to achieve a theoretical concentration within the range of the working standards.

  • Vortex the sample for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The following tables summarize the typical quantitative data obtained during the validation of this analytical method.

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=3 days)
5< 2.0%< 3.0%
50< 1.5%< 2.5%
100< 1.0%< 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0%
5050.8101.6%
10099.299.2%

Table 5: Limits of Detection and Quantification

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Result Standard_Prep Prepare Standard Solutions Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Separation Chromatographic Separation Injection->Separation Detection UV Detection at 325 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte Integration->Quantification Samples Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Quantification of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the benzophenone class of compounds, which are prevalent secondary metabolites in the plant genus Garcinia, notably found in species such as Garcinia cowa.[1] These compounds, along with xanthones and flavonoids, are recognized for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4][5] The quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for facilitating research into its therapeutic potential.

This document provides detailed methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

CompoundPlant SpeciesPlant PartExtraction MethodQuantification MethodConcentration (% w/w)Reference
XanthochymolGarcinia cowaFruit PulpHydroalcoholicHPLC-PDA8.46[6]
α-MangostinGarcinia cowaFruit PulpHydroalcoholicHPLC-PDA0.72[6]
Gallic AcidGarcinia cowaFruit PulpHydroalcoholicHPTLC0.27[6]
AmentoflavoneGarcinia cowaFruit PulpHydroalcoholicHPTLC0.11[6]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the analysis of benzophenones and other phenolic compounds in Garcinia extracts. Researchers should optimize these protocols for their specific laboratory conditions and plant matrix.

Protocol 1: Plant Material Extraction

This protocol describes a standard procedure for the extraction of benzophenones from dried plant material.

1. Sample Preparation:

  • Dry the plant material (e.g., fruits, leaves, bark) at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder (approximately 40-60 mesh).

2. Extraction:

  • Accurately weigh 1-5 g of the powdered plant material.
  • Perform extraction using one of the following methods:
  • Maceration: Suspend the powder in a suitable solvent (e.g., methanol, ethanol, or an aqueous-organic mixture) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). Stir at room temperature for 24-48 hours.
  • Soxhlet Extraction: Place the powdered material in a thimble and extract with methanol or ethanol for 6-8 hours.
  • Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the chosen solvent and sonicate for 30-60 minutes at a controlled temperature.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
  • Store the dried crude extract at -20°C until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
  • Sample Solution: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1-10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using:
  • Solvent A: Water with 0.1% formic acid or acetic acid.
  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
  • Gradient Program (Example):
  • 0-5 min: 10% B
  • 5-30 min: 10-90% B (linear gradient)
  • 30-35 min: 90% B
  • 35-40 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10-20 µL.
  • PDA Detection: Monitor at a wavelength range of 200-400 nm. The quantification wavelength should be set at the maximum absorbance of this compound (to be determined from the UV spectrum of the standard).

3. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time and UV spectrum with the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Quantify the amount of the target compound in the plant extract using the regression equation from the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, an LC-MS method is recommended.

1. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-PDA analysis, but use LC-MS grade solvents.

2. LC-MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.
  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
  • Column: A C18 reverse-phase column suitable for UHPLC or HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase: Similar to the HPLC-PDA method, using LC-MS grade solvents and additives.
  • Gradient Program: To be optimized for faster analysis times as per UHPLC standards.
  • Flow Rate: 0.2-0.5 mL/min.
  • Column Temperature: 35-40°C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (Example for ESI in Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: 3.0-4.5 kV.
  • Source Temperature: 120-150°C.
  • Desolvation Temperature: 350-450°C.
  • Nebulizer Gas (Nitrogen) Flow: To be optimized.
  • Data Acquisition:
  • Full Scan: Acquire data over a mass range of m/z 100-1000 to identify the deprotonated molecule [M-H]⁻ of this compound.
  • Multiple Reaction Monitoring (MRM) (for QqQ): For targeted quantification, determine the precursor ion ([M-H]⁻) and a specific product ion from fragmentation of the precursor.

4. Data Analysis:

  • Develop a quantification method based on the MRM transition or the extracted ion chromatogram of the [M-H]⁻ ion.
  • Construct a calibration curve and quantify the compound as described for the HPLC-PDA method.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

hplc_protocol_logic cluster_inputs Inputs cluster_hplc_system HPLC System cluster_outputs Outputs std_prep Standard Preparation (Calibration Curve) injection Autosampler Injection std_prep->injection sample_prep Sample Preparation (Filtered Extract) sample_prep->injection separation C18 Reverse-Phase Column (Gradient Elution) injection->separation detection PDA Detector (200-400 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantification (vs. Calibration Curve) peak_integration->quantification

Caption: Logical flow of the HPLC-PDA quantification protocol.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on related benzophenones from Garcinia species suggests potential involvement in pathways related to apoptosis and antioxidant defense, but direct evidence for the target compound is lacking.[3] Further investigation is required to elucidate its molecular mechanisms of action.

References

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Application Notes for Therapeutic Potential Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a naturally occurring compound isolated from Garcinia cowa, a plant used in traditional medicine.[1] While specific biological data for this particular chromane derivative is limited in publicly available literature, the broader class of chromenes and compounds isolated from Garcinia cowa have demonstrated significant potential as therapeutic agents, particularly in the areas of cancer and inflammation.[2][3][4] Structurally related compounds, such as other chromene derivatives, have been shown to exhibit a wide range of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4]

These application notes provide a framework for the investigation of this compound as a potential therapeutic agent. The protocols outlined below are standard methods for assessing cytotoxic and anti-inflammatory properties and can be adapted for the evaluation of this specific compound.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound in peer-reviewed literature. The following tables are presented as templates for organizing experimental data once obtained.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Lines
e.g., MCF-7 (Breast)
e.g., A549 (Lung)
e.g., HCT116 (Colon)
Normal Cell Lines
e.g., MCF-10A (Breast)
e.g., BEAS-2B (Lung)

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineTreatmentEndpoint Measured% Inhibition (Mean ± SD)IC50 (µM)
Nitric Oxide Production RAW 264.7LPS + CompoundNitrite
Pro-inflammatory Cytokines
RAW 264.7LPS + CompoundTNF-α
RAW 264.7LPS + CompoundIL-6

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

  • Target cell lines (e.g., MCF-7, A549, HCT116, MCF-10A, BEAS-2B)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[9]

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a compound toxicity control (cells + compound only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for the Griess assay.

Protocol 3: Western Blot Analysis for NF-κB Signaling Pathway

This protocol is for investigating the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Signaling Pathway Diagrams

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 p65_p50->IkB Bound p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane Compound->IKK Inhibits? DNA κB Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

The provided protocols and diagrams offer a foundational approach to characterizing the therapeutic potential of this compound. Given the promising activities of related natural products, a thorough investigation of this compound is warranted.

References

Application Notes and Protocols for Drug Development Studies Involving 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a unique chromane derivative, a class of compounds known for a wide range of biological activities. While specific research on this particular molecule is emerging, its structural similarity to other bioactive compounds isolated from Garcinia cowa, a plant used in traditional medicine, suggests significant potential in drug development.[1][2] Compounds from Garcinia cowa have demonstrated promising anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6][7] These application notes provide a comprehensive guide for researchers initiating studies on this compound, leveraging data from structurally related compounds to inform experimental design and hypothesis generation.

Potential Therapeutic Areas

Based on the known biological activities of structurally related compounds from Garcinia species, this compound is a promising candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic or anti-proliferative agent.

  • Inflammation: For the development of novel anti-inflammatory drugs.

  • Oxidative Stress-Related Diseases: Due to its potential antioxidant properties.

Data Presentation: Bioactivity of Compounds from Garcinia cowa

The following tables summarize the quantitative data for various bioactive compounds isolated from Garcinia cowa. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Cytotoxicity of Garcinia cowa Compounds against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
α-mangostinMCF-7Potent[8]
CowaninMCF-7Potent[8]
6-hydroxy-calabaxanthoneDU-145Potent[8]

Table 2: Anti-inflammatory Activity of Garcinia cowa Compounds

Compound/ExtractAssayActivityReference
α-mangostinNitric Oxide Inhibition83.42% inhibition at 50 µM[6][7][9]
RubraxanthoneNitric Oxide Inhibition23.86% inhibition at 50 µM[6][7][9]
TetraprenyltoluquinoneNitric Oxide Inhibition80.98% inhibition at 50 µM (with cytotoxicity)[6][7][9]
Cowaxanthones B, C, DEPP-induced ear edemaSignificant anti-inflammatory activity[3][10]
CowaninEPP-induced ear edemaSignificant anti-inflammatory activity[3][10]
α-mangostinEPP-induced ear edemaSignificant anti-inflammatory activity[3][10]

Table 3: Antioxidant Activity of Garcinia cowa Compounds and Extracts

Compound/ExtractAssayIC50 (µg/mL)Reference
MorelloflavoneDPPH radical scavenging10.01[1]
Morelloflavone-7″-O-glucosideDPPH radical scavenging12.92[1]
Ethanol extract of leavesDPPH radical scavenging41.36[5]
Ethyl acetate fraction of leavesDPPH radical scavenging29.36[5]
n-hexane fraction of leavesDPPH radical scavenging71.84[5]
Crude latexDPPH radical scavenging13.20[4]
Fruit peel extractDPPH radical scavenging243.3[11]
Fruit flesh extractDPPH radical scavenging490.2[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H-460, DU-145)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells in RPMI-1640 medium with 10% FBS. Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay assesses the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: Add 100 µL of the sample or standard solution to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways that are likely modulated by bioactive compounds from Garcinia cowa and may be relevant for the mechanism of action of this compound.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane (Hypothesized) Compound->IKK Inhibits (Hypothesized) NFkB_n NF-κB NFkB_n->Gene Induces

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

anticancer_pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane (Hypothesized) Compound->Raf Inhibits (Hypothesized) ERK_n ERK ERK_n->Transcription Activates

Caption: Hypothesized Anticancer Signaling Pathway.

experimental_workflow start Start: Compound of Interest (this compound) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) in_vitro->anti_inflammatory antioxidant Antioxidant Assay (DPPH) in_vitro->antioxidant mechanism Mechanism of Action Studies cytotoxicity->mechanism anti_inflammatory->mechanism antioxidant->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Optimization in_vivo->end

Caption: General Experimental Workflow for Drug Discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride. This reaction is an electrophilic aromatic substitution where the benzoyl group is introduced onto the electron-rich chromane ring, typically at the C8 position due to the directing effects of the hydroxyl groups. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to facilitate the reaction.

Q2: What are the main challenges in the Friedel-Crafts acylation of 5,7-dihydroxy-2,2-dimethylchromane?

A2: Phenols and other electron-rich aromatic compounds can be challenging substrates for Friedel-Crafts acylation.[1][2] The primary challenges include:

  • Catalyst Deactivation: The Lewis acid catalyst can coordinate with the lone pairs of the hydroxyl groups, reducing its catalytic activity.[2][3]

  • O-Acylation Side Reaction: The hydroxyl groups can be acylated to form esters as a side product, which can reduce the yield of the desired C-acylated product.[3]

  • Polyacylation: The strong activating effect of the hydroxyl groups can sometimes lead to the introduction of more than one benzoyl group.

  • Purification Difficulties: The polarity of the starting material and product, along with potential side products, can make purification challenging.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, the Hoesch reaction is a viable alternative for the synthesis of polyhydroxybenzophenones.[4][5][6][7][8] This reaction involves the condensation of a nitrile (in this case, benzonitrile) with the polyhydric phenol (5,7-dihydroxy-2,2-dimethylchromane) in the presence of a Lewis acid and hydrogen chloride. This method can be particularly useful for highly activated phenols.

Q4: How can I purify the final product effectively?

A4: Purification of polar phenolic compounds like this compound typically involves chromatographic techniques.[9][10][11][12] Column chromatography using silica gel is a common method. The choice of the solvent system is critical for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Recrystallization from a suitable solvent system can also be used for final purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have degraded.- Use fresh, anhydrous AlCl₃ from a newly opened container. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: An inadequate amount of catalyst may not be enough to drive the reaction, especially with a phenolic substrate that can partially deactivate it.- Increase the molar ratio of the Lewis acid to the substrate. A 1.1 to 2.0 molar equivalent excess of AlCl₃ is often necessary for phenols.
Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature. For many Friedel-Crafts acylations, temperatures between room temperature and 60°C are effective. Monitor for potential side reactions at higher temperatures.
Deactivated Aromatic Ring: While the substrate is activated, impurities in the starting material could inhibit the reaction.- Ensure the purity of the 5,7-dihydroxy-2,2-dimethylchromane starting material.
Formation of a Major Side Product (O-acylation) Reaction Conditions Favoring O-acylation: Low temperatures and certain solvents can favor the formation of the phenyl ester.- The Fries rearrangement can be used to convert the O-acylated product to the desired C-acylated product by heating with an excess of the Lewis acid catalyst.[3]
Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically favored product.- Increase the reaction time and/or temperature to favor the formation of the more stable C-acylated product.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The starting material, product, and O-acylated byproduct may have similar polarities, making chromatographic separation difficult.- Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Recrystallization from a carefully chosen solvent or solvent mixture can be highly effective for purification.
Product is a Stubborn Oil: The product may not crystallize easily.- Try different solvent systems for recrystallization. - Use of seed crystals can initiate crystallization. - If all else fails, preparative HPLC may be necessary for obtaining a pure product.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 5,7-dihydroxy-2,2-dimethylchromane

This protocol is a generalized procedure based on standard Friedel-Crafts acylation of phenols and should be optimized for the specific substrate.

Materials:

  • 5,7-dihydroxy-2,2-dimethylchromane

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5,7-dihydroxy-2,2-dimethylchromane (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (1.5 - 2.0 eq). Stir the mixture until the AlCl₃ has complexed with the substrate.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 5,7-dihydroxy-2,2-dimethylchromane D Friedel-Crafts Acylation (Anhydrous DCM, 0°C to Reflux) A->D B Benzoyl Chloride B->D C Anhydrous AlCl3 C->D E Quenching (dil. HCl) D->E F Extraction E->F G Column Chromatography F->G H 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckCatalyst Check Catalyst Activity (Anhydrous? Fresh?) Start->CheckCatalyst Yes SideProduct Major Side Product? Start->SideProduct No OptimizeRatio Optimize Catalyst Ratio (Increase AlCl3) CheckCatalyst->OptimizeRatio OptimizeTemp Optimize Temperature (Increase Temperature) OptimizeRatio->OptimizeTemp OptimizeTemp->SideProduct FriesRearrangement Consider Fries Rearrangement (Heat with excess AlCl3) SideProduct->FriesRearrangement Yes (O-acylation) PurificationIssue Purification Difficulty? SideProduct->PurificationIssue No FriesRearrangement->PurificationIssue OptimizeChroma Optimize Chromatography (Solvent Gradient, Different Phase) PurificationIssue->OptimizeChroma Yes Failure Consult Further Literature PurificationIssue->Failure No Recrystallize Attempt Recrystallization (Different Solvents) OptimizeChroma->Recrystallize OptimizeChroma->Failure Still issues Success Improved Yield Recrystallize->Success Recrystallize->Failure Still issues

Caption: A logical troubleshooting workflow for improving synthesis yield.

References

Purification challenges of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound often stem from its structural features: the presence of multiple hydroxyl groups can lead to strong interactions with polar stationary phases in chromatography, potentially causing peak tailing. Its relatively non-polar chromane and benzoyl moieties can also result in solubility issues in certain solvent systems. Furthermore, co-elution with structurally similar impurities from the synthesis is a common hurdle.

Q2: What is the recommended starting approach for the purification of this compound?

A typical starting point is flash column chromatography using silica gel. A gradient elution with a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is recommended. The gradient should be optimized to ensure good separation of the target compound from impurities.

Q3: How can I improve the resolution of my compound from closely eluting impurities during HPLC?

To enhance resolution in High-Performance Liquid Chromatography (HPLC), consider the following:

  • Mobile Phase Optimization: Adjusting the solvent strength and composition of the mobile phase can significantly alter selectivity. Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and consider the use of additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) can provide alternative selectivities.

  • Gradient Slope: A shallower gradient around the elution time of your compound can improve the separation of closely eluting peaks.

Q4: My purified compound shows poor stability. What are the potential causes and solutions?

Phenolic compounds can be susceptible to oxidation. To mitigate degradation:

  • Work under an inert atmosphere: Use nitrogen or argon to blanket solvents and the reaction/purification setup.

  • Use degassed solvents: Removing dissolved oxygen from solvents can reduce oxidative degradation.

  • Store properly: Keep the purified compound under an inert atmosphere, protected from light, and at low temperatures.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: Poor Separation and Co-elution in Column Chromatography

Symptom: The fractions collected from the column show a mixture of the desired product and impurities, as confirmed by TLC or LC-MS analysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Product Crystallization Fails or Yields an Oil

Symptom: Attempts to crystallize the purified this compound from a solvent system result in an oil or fail to produce crystals.

Troubleshooting Steps:

  • Ensure High Purity: Residual impurities can inhibit crystallization. Re-purify the material if necessary.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Slow Evaporation: If single-solvent crystallization fails, try a binary solvent system. Dissolve the compound in a good solvent and add a poor solvent (in which the compound is insoluble) dropwise until turbidity is observed. Then, allow the solvent to evaporate slowly.

  • Seeding: Introduce a seed crystal from a previous successful crystallization to induce crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Column Packing: Dry pack a glass column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal gradient will depend on the specific impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC Purification
  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 15 mL/min

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the final product.

Quantitative Data Summary

The following table summarizes typical recovery and purity data from different purification methods. These values are illustrative and may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification MethodStarting Material Purity (%)Final Purity (%)Typical Recovery (%)
Flash Chromatography65>9570-85
Recrystallization90>9860-75
Preparative HPLC95>9980-90

Logical Relationship Diagram

G A Crude Product B Flash Chromatography A->B C Partially Purified Product B->C D Recrystallization C->D F Preparative HPLC C->F E High Purity Product (>98%) D->E G Ultra-Pure Product (>99%) F->G

Caption: Purification workflow for this compound.

Stability issues of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in solution.

I. Frequently Asked Questions (FAQs) on Stability Issues

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the phenolic hydroxyl groups on the chromane ring. The dihydroxybenzene moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH conditions.[1]

Q2: I am observing a decrease in the concentration of my compound over time in a neutral aqueous solution. What is the likely degradation pathway?

A2: In neutral or aqueous solutions, the primary degradation pathway is likely oxidation. The 5,7-dihydroxy substitution makes the aromatic ring electron-rich and thus prone to oxidation. Hydrolysis is less likely to be a major issue for the core chromane structure itself unless there are other labile functional groups not present in the parent molecule.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is significantly influenced by pH.

  • Acidic to Neutral pH (pH < 7): Generally, the compound is more stable in acidic to neutral conditions.[2][3][4] The phenolic hydroxyl groups are protonated, which reduces their susceptibility to oxidation.

  • Alkaline pH (pH > 7): In alkaline solutions, the phenolic hydroxyl groups can deprotonate to form phenoxide ions. These ions are much more susceptible to oxidation, leading to rapid degradation.[2][4] This can result in the formation of quinone-like structures and other colored degradation products.

Q4: What is the impact of temperature on the stability of the compound in solution?

A4: Elevated temperatures can accelerate the degradation of this compound. As a general rule, reaction rates, including degradation reactions, increase with temperature.[5][6][7] For polyphenolic compounds, prolonged exposure to high temperatures can lead to significant degradation.[6][8] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. For short-term storage, refrigeration (2-8°C) is advisable.

Q5: Is this compound sensitive to light?

A5: Yes, compounds with chromophoric groups like the benzoyl and dihydroxy-substituted chromane moieties are often susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid discoloration of the solution. Oxidation due to exposure to air and/or alkaline pH.1. Prepare solutions fresh before use. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Work under an inert atmosphere if possible. 4. Ensure the pH of the solution is neutral or slightly acidic.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or solvent evaporation.1. Verify the solubility of the compound in your chosen solvent. Consider using a co-solvent system if necessary. 2. Ensure containers are tightly sealed to prevent solvent evaporation, especially for volatile organic solvents.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). 2. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. 3. Include a stability control in your assay (i.e., incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration).
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust your HPLC method to ensure separation of the parent compound from its degradants. 3. Store your analytical standards and samples under conditions that minimize degradation (protected from light, low temperature).

III. Experimental Protocols

A. Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11][12][13]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound and a solution in a thermostatically controlled oven at 60°C.

    • Photodegradation: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

B. Stability-Indicating HPLC Method (Example)

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10
    30 90 10
    Flow Rate: 1.0 mL/min Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 280 nm). Injection Volume: 10 µL Column Temperature: 30°C

IV. Data Presentation

The following tables present hypothetical but plausible stability data for this compound to illustrate the expected outcomes of stability studies.

Table 1: Effect of pH on Stability at Room Temperature (25°C)

pHSolventIncubation Time (hours)% Remaining Compound
350% Methanol/Buffer24>99%
550% Methanol/Buffer24>98%
750% Methanol/Buffer24~95%
950% Methanol/Buffer24<80%

Table 2: Effect of Temperature on Stability in Neutral Solution (pH 7)

Temperature (°C)SolventIncubation Time (hours)% Remaining Compound
450% Methanol/Water48>98%
2550% Methanol/Water48~90%
4050% Methanol/Water48~75%
6050% Methanol/Water48<60%

V. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/LC-MS Analysis sampling->hplc data Data Evaluation hplc->data degradation_pathway cluster_degradation Potential Degradation Pathways parent 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane oxidation Oxidation (e.g., Quinone formation) parent->oxidation [O], pH > 7, Light photolysis Photolysis (e.g., Ring cleavage) parent->photolysis hv

References

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the solubility of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound, identified by the CAS number 63565-07-1.[1][2] It is classified as a xanthone and has been isolated from plant sources such as Garcinia cowa.[1]

Q2: Is there readily available quantitative solubility data for this compound in common laboratory solvents?

Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. To obtain this information, experimental determination is necessary.

Q3: What general approaches can be used to determine the solubility of this compound?

Two common methods for experimentally determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility method. The shake-flask method is considered the gold standard for determining equilibrium solubility but is more time and material-intensive.[3] Kinetic solubility assays are higher-throughput and suitable for early-stage screening.[3][4]

Q4: What factors can influence the solubility of this compound?

Several factors can affect the solubility of a compound, including:

  • Solvent Polarity: The "like dissolves like" principle suggests that solubility will be higher in solvents with similar polarity to the solute.

  • pH of the Solution: For ionizable compounds, pH can significantly impact solubility.

  • Temperature: Solubility of most solid compounds increases with temperature.

  • Presence of Co-solvents or Excipients: Additives can enhance or decrease solubility.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound.

Issue Possible Cause Troubleshooting Steps
Compound is difficult to dissolve in aqueous solutions. The compound may have low aqueous solubility due to its chemical structure.1. Incorporate polar, non-ionizable groups: If chemically modifying the compound is an option, adding hydroxyl or amide functionalities can improve interactions with water. 2. Use co-solvents: Start by preparing a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[4] 3. Adjust pH: If the compound has ionizable groups, systematically vary the pH of the buffer to find the point of maximum solubility.
Precipitation occurs when diluting a stock solution. The concentration of the compound in the final solution exceeds its solubility limit in that specific solvent system.1. Lower the final concentration: Reduce the amount of stock solution added to the aqueous buffer. 2. Increase the percentage of co-solvent: A higher percentage of a solubilizing agent like PEG 400 or Tween® 80 in the final solution can help keep the compound dissolved.[4] 3. Use solubility enhancers: Consider adding excipients such as cyclodextrins (e.g., HP-β-CD) to the aqueous medium.[4]
Inconsistent solubility results between experiments. Variations in experimental conditions can lead to discrepancies.1. Control temperature: Ensure all solubility experiments are conducted at a consistent and recorded temperature.[5] 2. Ensure purity of the compound and solvents: Impurities can affect solubility measurements.[5] 3. Standardize the equilibration time: In the shake-flask method, allow sufficient time for the solution to reach equilibrium (typically 24 hours or more).[5]

Data Presentation

The following table provides an illustrative example of how to present experimentally determined solubility data for this compound. Please note that these values are hypothetical and must be determined experimentally.

Solvent System Apparent Solubility (µg/mL)
PBS (pH 7.4)< 1
PBS (pH 7.4) with 1% DMSO5.2
PBS (pH 7.4) with 5% PEG 40018.6
PBS (pH 7.4) with 1% Tween® 8032.1
10% HP-β-CD in Water95.4
Fasted State Simulated Intestinal Fluid (FaSSIF)2.3
Fed State Simulated Intestinal Fluid (FeSSIF)8.9

Experimental Protocols

Protocol 1: Kinetic Solubility Screening

This protocol provides a general method for rapid solubility assessment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Test Solutions: In a 96-well plate, add 198 µL of each test buffer or formulation vehicle to individual wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the samples for precipitation using visual inspection, nephelometry, or UV-Vis spectroscopy. For a more quantitative result, centrifuge the plate and measure the concentration of the compound in the supernatant via HPLC.[4]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[5]

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]

Visualizations

Below are diagrams illustrating key experimental workflows.

G cluster_0 Kinetic Solubility Workflow prep_stock Prepare 10 mM Stock in DMSO prep_test Prepare Test Solutions in 96-Well Plate prep_stock->prep_test add_compound Add Stock to Test Solutions prep_test->add_compound incubate Incubate and Shake add_compound->incubate analyze Analyze for Precipitation/Solubility incubate->analyze

Caption: Workflow for Kinetic Solubility Screening.

G cluster_1 Thermodynamic Solubility (Shake-Flask) Workflow add_excess Add Excess Compound to Solvent equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant separate->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for the Shake-Flask Solubility Method.

References

Technical Support Center: NMR Spectroscopy of Dihydroxychromane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts in NMR spectra of dihydroxychromane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the 1H NMR spectra of dihydroxychromane compounds?

A1: Common artifacts include broad peaks for hydroxyl protons, the presence of residual solvent signals (e.g., water, acetone, ethyl acetate), and peaks arising from impurities from the synthesis or purification process. Poor shimming can also lead to distorted peak shapes and broad lines.[1][2]

Q2: Why do the hydroxyl (OH) proton signals in my dihydroxychromane spectrum appear as broad singlets or are sometimes not visible?

A2: The broadening of hydroxyl proton signals is typically due to chemical exchange with residual water or other exchangeable protons in the sample.[3][4][5] The rate of this exchange can average out the signal, leading to a broad peak. In some cases, if the exchange is very rapid, the signal can become so broad that it merges with the baseline and is not easily observed. The chemical shift of OH protons is also highly dependent on solvent, temperature, and concentration.[3][5]

Q3: How can I confirm the presence of a hydroxyl proton signal?

A3: A common and effective method is the "D₂O shake."[1][4] By adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the hydroxyl protons will exchange with deuterium. Since deuterium is not observed in 1H NMR, the hydroxyl peak will disappear or significantly decrease in intensity, confirming its identity.

Q4: My baseline is distorted. What could be the cause?

A4: Baseline distortions can arise from several factors, including improper phasing of the spectrum, a very strong solvent signal causing artifacts, or issues with the receiver gain being set too high.[2] It is also possible that the presence of solid particulate matter in the sample is affecting the magnetic field homogeneity.[2]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the NMR analysis of dihydroxychromane compounds.

Issue 1: Broad or Disappearing Peaks

Symptoms:

  • Signals, particularly for hydroxyl and aromatic protons, are broader than expected.

  • Hydroxyl proton signals are not observed.

Possible Causes & Solutions:

CauseSolution
Chemical Exchange Add a drop of D₂O to the NMR sample to exchange labile protons and confirm their presence. To sharpen OH signals for observation, use a hydrogen-bond-accepting solvent like DMSO-d₆ or acetone-d₆, which slows down the exchange rate.[1][3]
Poor Shimming The magnetic field is not homogeneous. Re-shim the spectrometer. If the problem persists, the sample itself may be causing inhomogeneity.
Sample Concentration The sample may be too concentrated, leading to viscosity-related broadening or intermolecular interactions.[1] Dilute the sample and re-acquire the spectrum.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening. Purify the sample further or use a chelating agent if appropriate.
Insoluble Material The sample is not fully dissolved, and suspended particles are disrupting the magnetic field homogeneity.[1][2] Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Troubleshooting Workflow for Broad Peaks:

Broad_Peaks Start Broad Peaks Observed Check_OH Is it an OH peak? Start->Check_OH D2O_Shake Perform D₂O Shake Check_OH->D2O_Shake Disappears Peak Disappears/Reduces D2O_Shake->Disappears Yes No_Change No Change D2O_Shake->No_Change No End2 Problem Identified as OH Exchange Disappears->End2 Check_Shimming Check Shimming No_Change->Check_Shimming Re_Shim Re-shim Spectrometer Check_Shimming->Re_Shim Improved Spectrum Improved Re_Shim->Improved Yes Not_Improved Not Improved Re_Shim->Not_Improved No End Problem Resolved Improved->End Check_Concentration Check Concentration Not_Improved->Check_Concentration Dilute Dilute Sample Check_Concentration->Dilute Improved2 Spectrum Improved Dilute->Improved2 Yes Not_Improved2 Not Improved Dilute->Not_Improved2 No Improved2->End Filter_Sample Filter Sample Not_Improved2->Filter_Sample Filter_Sample->End Unidentified_Peaks Start Unidentified Peaks Compare_Solvents Compare with Solvent Impurity Tables Start->Compare_Solvents Is_Solvent Is it a known solvent? Compare_Solvents->Is_Solvent Solvent_Identified Solvent Peak Identified Is_Solvent->Solvent_Identified Yes Not_Solvent Not a Solvent Is_Solvent->Not_Solvent No End Impurity Source Identified Solvent_Identified->End Check_Water Check for Water Peak Not_Solvent->Check_Water Is_Water Is it water? Check_Water->Is_Water Water_Identified Water Peak Identified Is_Water->Water_Identified Yes Not_Water Not Water Is_Water->Not_Water No Water_Identified->End Check_Grease Check for Grease Not_Water->Check_Grease Is_Grease Is it grease? Check_Grease->Is_Grease Grease_Identified Grease Identified Is_Grease->Grease_Identified Yes Not_Grease Not Grease Is_Grease->Not_Grease No Grease_Identified->End Check_Reagents Compare with Starting Material/By-product Spectra Not_Grease->Check_Reagents Check_Reagents->End

References

Technical Support Center: Mass Spectrometry of Benzoylchromanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of benzoylchromanes.

Frequently Asked Questions (FAQs)

Issue 1: Poor or No Signal Intensity

Q1: I am not seeing any peak for my benzoylchromane, or the signal is very weak. What are the common causes?

A1: Low signal intensity for benzoylchromanes in LC-MS analysis can stem from several factors. The most common issues include suboptimal ion source parameters, ion suppression due to matrix effects, improper sample preparation, or incorrect instrument settings.[1] Ensure your mass spectrometer is properly tuned and calibrated.[2]

Q2: Which ionization mode is best for benzoylchromane analysis?

A2: For compounds like benzoylchromanes, which are structurally similar to flavonoids, positive ion mode electrospray ionization (ESI) is generally recommended. The structure often contains moieties that can be readily protonated.[1]

Q3: How can I optimize my ESI source parameters for better signal?

A3: Systematically optimize key ESI parameters. Adjust the capillary voltage to ensure a stable spray. Optimize the nebulizer and drying gas flow rates and temperatures to ensure efficient desolvation. An inappropriate setting can lead to poor ionization efficiency.[2][3]

Q4: Could my sample concentration be the issue?

A4: Yes, sample concentration is critical. If the sample is too dilute, the signal may be indistinguishable from baseline noise. Conversely, an overly concentrated sample can lead to ion suppression, where your analyte competes with other ions, reducing its signal intensity.[1][2]

Issue 2: Inconsistent Retention Times and Peak Shapes

Q1: The retention time for my benzoylchromane is shifting between injections. Why is this happening?

A1: Retention time shifts can be caused by several factors. One significant cause can be matrix effects, where co-eluting compounds from the sample matrix interact with your analyte, altering its interaction with the chromatography column.[4] Other causes include column degradation, changes in mobile phase composition, fluctuating flow rates, or changes in pH.[5]

Q2: My peaks are broad or splitting. What should I check?

A2: Peak broadening or splitting can indicate issues with the chromatography. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Particulates in the sample can clog the column, so proper filtration is essential.[6] Also, check for column degradation and ensure the mobile phase is correctly prepared and mixed.[5][7]

Issue 3: Unexpected or Unidentifiable Peaks in the Mass Spectrum

Q1: I am seeing peaks that do not correspond to my benzoylchromane's molecular weight. What are they?

A1: These are likely adduct ions, which are common in ESI-MS. Adducts are formed when the analyte molecule associates with other ions present in the sample or mobile phase.[8] Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[9][10] Using plastic vials instead of glass can help reduce sodium and potassium adducts.[3]

Q2: How can I confirm if a peak is an adduct?

A2: You can identify adducts by their mass difference from the expected molecular ion ([M+H]⁺). For example, a sodium adduct will have a mass-to-charge ratio (m/z) that is 22.9898 higher than the protonated molecule.[8]

Q3: What are common background contamination ions I should be aware of?

A3: Background contamination can come from various sources, including solvents, glassware, and plasticware. Common contaminants include polyethylene glycol (PEG), phthalates, and siloxanes.[11] Always use high-purity solvents and clean equipment.

Issue 4: Fragmentation and Spectral Interpretation

Q1: What are the expected fragmentation patterns for benzoylchromanes?

A1: Benzoylchromanes, being structurally related to flavonoids, are expected to undergo characteristic fragmentation. Common fragmentation pathways involve retro-Diels-Alder (RDA) reactions in the chromane ring system. You can also expect neutral losses, such as the loss of a methyl radical (•CH₃) from methoxy groups, water (H₂O), and carbon monoxide (CO).[12] The benzoyl group can also lead to a characteristic benzoyl cation fragment ([C₆H₅CO]⁺) at m/z 105.[13]

Q2: I am seeing in-source fragmentation. How can I minimize this?

A2: In-source fragmentation occurs when the energy in the ion source is too high, causing the molecule to fragment before it reaches the mass analyzer. This can be reduced by optimizing (typically by lowering) the cone or fragmentor voltage.[1]

Troubleshooting Workflows

Below are diagrams illustrating logical steps for troubleshooting common issues.

start Start: Poor/No Signal check_ms Check MS Calibration & Tune Report start->check_ms check_sample Verify Sample Concentration & Prep check_ms->check_sample MS OK? end_fail Consult Instrument Specialist check_ms->end_fail MS Fails? optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp) check_sample->optimize_source Sample OK? check_sample->end_fail Sample Prep Issue? check_lc Evaluate LC Conditions (Mobile Phase, Column) optimize_source->check_lc Optimized? optimize_source->end_fail No Improvement? investigate_matrix Investigate Matrix Effects (Dilution, Standard Addition) check_lc->investigate_matrix LC OK? check_lc->end_fail LC Issue? end_ok Signal Restored investigate_matrix->end_ok Resolved? investigate_matrix->end_fail Unresolved?

Caption: Troubleshooting workflow for poor or no signal intensity.

start Start: Unexpected Peaks check_adducts Calculate Mass Differences for Common Adducts ([M+Na]⁺, [M+K]⁺) start->check_adducts adduct_found Adduct Identified check_adducts->adduct_found check_background Check Blank Injection for Background Contamination adduct_found->check_background No end_ok Peak Identified adduct_found->end_ok Yes contamination_found Contamination Identified check_background->contamination_found check_fragmentation Review In-Source Fragmentation (Lower Cone Voltage) contamination_found->check_fragmentation No contamination_found->end_ok Yes end_fail Consult Literature for Unusual Fragments/Impurities check_fragmentation->end_fail

Caption: Logic diagram for identifying unexpected peaks.

Quantitative Data Summary

The following tables provide quick reference data for common issues encountered during the mass spectrometry of benzoylchromanes.

Table 1: Common Adducts in Positive ESI Mode

Adduct IonMass Difference from [M+H]⁺Common Sources
[M+Na]⁺+21.9820Glassware, mobile phase impurities[3]
[M+K]⁺+37.9559Glassware, mobile phase impurities[9]
[M+NH₄]⁺+17.0265Ammonium-based buffers/additives
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase

Table 2: Common Fragment Ions and Neutral Losses

Fragment/Lossm/z or Mass LossStructural Implication
[C₆H₅CO]⁺105.0335Presence of a benzoyl group[13]
[C₆H₅]⁺77.0391Phenyl group, often from fragmentation of the benzoyl cation[13]
Neutral Loss of H₂O-18.0106Loss from a hydroxyl group[12]
Neutral Loss of CO-27.9949Common loss from carbonyls or ring structures[12]
Neutral Loss of •CH₃-15.0235Loss from a methoxy group[12]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol outlines a basic procedure for preparing a benzoylchromane sample from a biological matrix for LC-MS analysis.

  • Extraction:

    • Accurately weigh the homogenized biological sample (e.g., 1.0 g of plant material).[14]

    • Add an appropriate extraction solvent (e.g., 20 mL of 70% methanol in water).[14]

    • Vortex the mixture for 1 minute, followed by sonication for 30 minutes.[14]

    • Place on a mechanical shaker for 60 minutes.[14]

  • Purification:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.[14]

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to remove fine particulates that could clog the LC system.[6][14]

  • Dilution:

    • If necessary, dilute the sample with the initial mobile phase composition to an appropriate concentration range (e.g., low ng/mL to µg/mL) to avoid detector saturation and ion suppression.[1][15]

Protocol 2: Recommended LC-MS Method Parameters

These are starting parameters for method development. Optimization will be required for specific benzoylchromane analogues and matrices.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).[14]

    • Mobile Phase A: Water with 0.1% formic acid.[14]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute compounds of varying polarities.[14]

    • Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 30 - 45 psi.

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and optimize to maximize the precursor ion signal while minimizing in-source fragmentation.[1]

    • Scan Range: m/z 100 - 1000. For MS/MS, select the calculated [M+H]⁺ ion as the precursor.

References

Technical Support Center: Optimizing HPLC Separation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for optimizing the separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound isomers?

A good initial approach for reversed-phase HPLC is to use a C18 column with a gradient elution. A typical starting mobile phase could be a mixture of water and acetonitrile, both containing 0.1% formic acid to improve peak shape.[1] A starting gradient could be 30-70% acetonitrile over 20-30 minutes with a flow rate of 1.0 mL/min and a column temperature of 30-40°C.[1]

Q2: How can I separate chiral isomers (enantiomers) of this compound?

Standard C18 columns are not capable of resolving enantiomers.[1] The separation of chiral isomers requires the use of a chiral stationary phase (CSP).[1] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely applicable for this purpose.[2]

Q3: What is the purpose of adding acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase?

Adding a small percentage of acid to the mobile phase can significantly improve peak shape and resolution. It works by suppressing the ionization of silanol groups on the stationary phase, which can cause peak tailing.[1] For compounds with acidic or basic functional groups, controlling the mobile phase pH is crucial for consistent retention and peak shape.

Q4: Should I use acetonitrile or methanol as the organic solvent?

Acetonitrile often provides better separation efficiency and lower viscosity compared to methanol, which can lead to sharper peaks and better resolution for flavonoids and related compounds.[1][3] However, methanol can offer different selectivity and is a viable alternative to explore during method development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My isomer peaks are not separating and are either overlapping or co-eluting completely. What steps can I take to improve resolution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers.[1][3] A systematic approach to optimizing your chromatographic conditions is key.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Test your column with a standard to evaluate its performance.[3]

  • System Suitability: Ensure your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.[3]

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Solvent Percentage: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) in small increments (2-5%). This will increase retention times and may improve separation.[3]

    • Solvent Type: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and potentially resolve the isomers.[4]

  • Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time). This gives the isomers more time to interact with the stationary phase and can enhance separation.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may lead to improved separation.[3]

  • Column Temperature: Increasing the column temperature can reduce the mobile phase viscosity and improve efficiency.[1] Try adjusting the temperature in 5°C increments.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl- or pentafluorophenyl (PFP)-based column can offer different selectivity for aromatic compounds compared to a standard C18 column.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are showing significant tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification.[1]

For Peak Tailing:

  • Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with hydroxyl groups on your compound, causing peak tailing.[3] Ensure your mobile phase contains an acidic modifier like 0.1% formic acid to suppress these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3] Try reducing the injection volume or diluting your sample.[1]

  • Column Contamination: Contaminants from previous injections can interact with your analytes. Flush the column with a strong solvent to remove any strongly retained compounds.[1][3]

For Peak Fronting:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than your initial mobile phase, it can cause peak fronting.[3] Whenever possible, dissolve your sample in the initial mobile phase.[1][3]

  • Column Overload: Severe mass overload can also lead to peak fronting.[3] Reduce the injection volume or sample concentration.[1]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how different experimental parameters can influence the separation of two isomers.

Table 1: Effect of Organic Solvent on Isomer Separation

Mobile Phase Composition (v/v)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
50% Acetonitrile / 50% Water + 0.1% FA8.59.11.4
45% Acetonitrile / 55% Water + 0.1% FA10.211.01.8
50% Methanol / 50% Water + 0.1% FA7.98.31.1

Table 2: Effect of Column Temperature on Isomer Separation

Column Temperature (°C)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
3010.211.01.8
359.810.51.9
409.410.01.7

Experimental Protocols

Below is a detailed methodology for a typical experiment aimed at separating this compound isomers.

HPLC Method for Isomer Separation (Example Protocol)

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 280 nm and 360 nm.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water).

Visualizations

The following diagrams illustrate common workflows in HPLC method development and troubleshooting.

Troubleshooting_Workflow start_node Poor Resolution or Co-elution check_node check_node start_node->check_node Start Troubleshooting action_node Adjust Mobile Phase (e.g., % Organic, Solvent Type) check_node->action_node System Checks OK action_node_sys Perform System Maintenance check_node->action_node_sys System Issues Found Fix System (e.g., change column) check_node2 Resolution Improved? action_node->check_node2 Re-inject Sample end_node Resolution Achieved action_node_sys->check_node check_node2->end_node Yes action_node2 Optimize Other Parameters (e.g., Temperature, Flow Rate) check_node2->action_node2 No action_node2->check_node2

Caption: A troubleshooting workflow for addressing poor resolution of isomers.

Method_Development_Workflow start_node Define Separation Goal (e.g., baseline resolution of isomers) step1 Select Initial Conditions (C18 column, ACN/Water gradient) start_node->step1 step2 Perform Initial Run step1->step2 decision1 Are Peaks Resolved? step2->decision1 step3a Optimize Mobile Phase (Gradient slope, organic solvent %) decision1->step3a No end_node Validated Method decision1->end_node Yes step3b Optimize Temperature & Flow Rate step3a->step3b step3b->step2 Re-run Analysis step4 Change Column Chemistry (e.g., Phenyl, Chiral) step3b->step4 If still no resolution step4->step1 Restart with new column

Caption: A general workflow for HPLC method development for isomer separation.

References

Preventing degradation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane to prevent its degradation. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, which includes a chromane core with hydroxyl and benzoyl functional groups, the primary factors leading to degradation are exposure to light, oxygen, high temperatures, and inappropriate pH levels in solution.[1][2] Phenolic compounds, like the dihydroxy moiety in this molecule, are particularly susceptible to oxidation.[1]

Q2: How can I visually detect if my sample of this compound has degraded?

A2: Visual indicators of degradation can include a change in the color of the solid compound or its solution, or the appearance of precipitate in a previously clear solution.[2] However, significant degradation can occur without any visible signs. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are the most reliable way to assess the purity and integrity of the compound.[2]

Q3: What is the recommended method for long-term storage of the solid compound?

A3: For long-term storage, the solid compound should be kept in a tightly sealed, amber-colored or opaque container to protect it from light and moisture.[3] To minimize oxidation, the container can be purged with an inert gas like argon or nitrogen before sealing.[4] Storing the container in a freezer at -20°C is recommended to slow down potential degradation pathways.[3]

Q4: I need to prepare a stock solution of the compound. What is the best practice to maintain its stability?

A4: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which the compound is readily soluble. It is advisable to prepare fresh solutions for each experiment.[1] If a stock solution must be stored, it should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[2] Store these aliquots at -20°C or lower in amber vials.

Q5: Can the pH of the solution affect the stability of this compound?

A5: Yes, the pH of a solution can significantly influence the stability of phenolic compounds. Both acidic and basic conditions can catalyze hydrolytic degradation or promote oxidation.[1] It is recommended to use a buffered solution at a neutral or slightly acidic pH if the compound needs to be in an aqueous environment for an extended period. The optimal pH should be determined experimentally.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound in the stock solution or during the experiment.1. Verify Storage Conditions: Ensure the solid compound and any solutions are stored protected from light at the recommended low temperature. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from the solid compound for each experiment. 3. Confirm Purity: Use an analytical method like HPLC to check the purity of your compound before use.[2]
Color change observed in the solid compound or solution. Oxidation or photodegradation has likely occurred.1. Discard the Sample: A visible color change often indicates significant degradation. It is best to use a fresh, uncompromised sample. 2. Review Handling Procedures: Ensure all handling of the compound and its solutions is done under subdued light.[3] 3. Inert Atmosphere: When storing, purge the container with an inert gas (argon or nitrogen) to displace oxygen.[4]
Precipitate forms in a previously clear solution. The compound may be degrading into a less soluble product, or the initial concentration was too high for the solvent at the storage temperature.1. Check Solubility: Confirm the solubility of the compound in the chosen solvent at the storage temperature. 2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove the precipitate before use in an experiment, but be aware that the concentration of the active compound will be lower. 3. Analyze for Degradation: If possible, analyze both the supernatant and the precipitate by HPLC-MS to identify if degradation has occurred.
Appearance of new peaks in the HPLC chromatogram. The compound is degrading into one or more new chemical entities.1. Conduct a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and their retention times.[5][6] 2. Optimize Storage: Based on the degradation profile, further refine storage conditions (e.g., stricter light exclusion, use of antioxidants if compatible with the application).

Data Presentation

Table 1: Illustrative Stability of a Chromane Derivative under Various Storage Conditions

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Inert Gas 099.5White to off-white powder
699.2No change
1298.9No change
4°C, Dark 099.5White to off-white powder
697.8Slight yellowish tint
1295.1Yellowish powder
25°C, Dark 099.5White to off-white powder
196.2Yellowish tint
390.5Yellow-brown powder
25°C, Ambient Light 099.5White to off-white powder
188.3Brownish powder
375.6Dark brown powder

Note: This data is representative for polyphenolic compounds and should be used as a general guideline. Actual stability of this compound may vary and should be confirmed experimentally.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound standard

  • Methanol (HPLC grade) for sample preparation

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample to be tested in methanol to a known concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength using DAD; a wavelength around 280 nm is a good starting point for phenolic compounds.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

    • The appearance of new peaks indicates the presence of degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[6][7]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and a solution at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, along with an unstressed control, using the HPLC method described in Protocol 1. An HPLC-MS method is highly recommended to aid in the identification of degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the main peak area and the appearance of new peaks confirm degradation.

    • The conditions under which specific new peaks appear reveal the compound's susceptibility to different degradation pathways.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Start with Solid Compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify Peaks (Retention Time) chromatogram->identify quantify Quantify Purity (% Area) identify->quantify

Caption: Workflow for HPLC Purity Assessment.

degradation_troubleshooting start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage Yes no_issue No Degradation Issue Detected start->no_issue No check_solution Assess Solution Stability (Freshness, Freeze-Thaw) check_storage->check_solution check_purity Confirm Initial Purity (HPLC) check_solution->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_assay Investigate Other Experimental Variables purity_ok->investigate_assay Yes replace_compound Source New, High-Purity Compound purity_ok->replace_compound No

Caption: Troubleshooting Degradation Issues.

References

Technical Support Center: Crystallization of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound?

A1: Based on general practices for flavonoids, suitable solvents for crystallization include acetone, methanol, ethyl acetate, and ethyl ether.[1] The choice of solvent is critical and often determined empirically. A good starting point is to use a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Q2: What are the recommended crystallization techniques for this compound?

A2: Several techniques can be employed for the crystallization of flavonoid compounds. These include:

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.

  • Vapor Diffusion: Placing a concentrated solution of the compound in a sealed container with a precipitant (anti-solvent) that slowly diffuses into the solution, reducing the compound's solubility.

  • Slurry Method: Stirring the compound in a solvent in which it is sparingly soluble at room temperature for an extended period.[2]

Q3: How can I improve the purity of my crystals?

A3: The purity of the initial material is crucial for successful crystallization.[3] If impurities are suspected, consider purification techniques such as column chromatography before attempting crystallization. During crystallization, slow cooling rates generally favor the formation of purer crystals.[4]

Q4: What is cocrystallization and can it be applied to this compound?

A4: Cocrystallization is a technique where a compound is crystallized with a second molecule (a coformer) to form a new crystalline solid with potentially improved physicochemical properties like solubility and stability.[5][6] Given that this compound has hydrogen bond donors and acceptors, cocrystallization with suitable coformers is a viable strategy to obtain high-quality crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: No crystals are forming.

  • Possible Cause: The solution may not be supersaturated.

    • Solution: Try to induce crystallization by:

      • Scratching the inner surface of the flask with a glass rod to create nucleation sites.[7][8]

      • Adding a seed crystal from a previous successful crystallization.[4][8]

      • Concentrating the solution by slowly evaporating some of the solvent.[7][8]

      • Cooling the solution to a lower temperature.[8]

  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Solution: Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm until it clarifies and allow to cool slowly.

Problem 2: An oil is forming instead of crystals.

  • Possible Cause: The compound is coming out of solution above its melting point, or significant impurities are present.[7]

    • Solution:

      • Add more solvent to keep the compound dissolved at a lower temperature, then cool the solution more slowly.[7]

      • Consider a different solvent or a solvent mixture.

      • Purify the sample further before crystallization. The presence of impurities can lower the melting point and inhibit crystal formation.[4]

Problem 3: The crystal yield is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[7]

    • Solution: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer.

Problem 4: The crystals are very small.

  • Possible Cause: The rate of nucleation was too high, and the rate of crystal growth was too low.

    • Solution:

      • Decrease the rate of cooling. A slower cooling process allows for the growth of larger crystals.[4]

      • Reduce the concentration of the solution. A less supersaturated solution will have a slower nucleation rate.

Data Presentation

Systematically recording your experimental conditions and results is crucial for troubleshooting and optimizing the crystallization process. Use the following table to document your experiments.

Experiment IDCompound BatchSolvent(s)Solvent Volume (mL)Compound Mass (g)Dissolution Temperature (°C)Cooling MethodFinal Temperature (°C)Crystal MorphologyYield (g)Purity (%)Notes

Experimental Protocols

General Crystallization Protocol by Slow Evaporation
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., acetone, ethyl acetate).

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Evaporation: Cover the container with a lid or parafilm with a few puncture holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Growth: Monitor the container for crystal formation over several hours to days.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Start Start Dissolve_Compound Dissolve Compound in Minimal Hot Solvent Start->Dissolve_Compound Hot_Filtration Hot Filtration (if needed) Dissolve_Compound->Hot_Filtration Slow_Cooling Slow Cooling/ Solvent Evaporation Hot_Filtration->Slow_Cooling Crystal_Formation Crystal Formation Slow_Cooling->Crystal_Formation Filtration Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Analysis Analysis (Purity, Yield) Drying->Analysis End End Analysis->End Troubleshooting_Logic Start Crystallization Attempted Issue Issue Encountered? Start->Issue No_Crystals No Crystals Formed Issue->No_Crystals Yes Oiling_Out Oiling Out Occurred Issue->Oiling_Out Yes Low_Yield Low Crystal Yield Issue->Low_Yield Yes Success Successful Crystallization Issue->Success No Action1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution No_Crystals->Action1 Action2 Modify Conditions: - Add More Solvent - Change Solvent - Re-purify Sample Oiling_Out->Action2 Action3 Optimize Recovery: - Concentrate Mother Liquor - Slower Cooling Low_Yield->Action3 Action1->Start Retry Action2->Start Retry Action3->Start Retry

References

Overcoming poor cell permeability of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Given the limited specific data on this compound, the advice provided is based on established principles for flavonoids and other poorly permeable molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am observing very low intracellular concentrations of this compound in my cell-based assays. What are the potential reasons for this?

A1: Low intracellular accumulation of a lipophilic compound like this compound is often multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: The compound may be precipitating out of your cell culture medium, which reduces the effective concentration available for uptake.[1]

  • Active Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[1][2]

  • Low Passive Diffusion: Despite being lipophilic, the compound's structure may not be optimal for passive diffusion across the lipid bilayer of the cell membrane.

  • Non-Specific Binding: The compound may be binding to plasticware (e.g., flasks, plates) or serum proteins in the culture medium, lowering the free concentration available for cell uptake.[1]

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: Enhancing the solubility is a critical first step. Consider the following strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). However, ensure the final concentration in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[1]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][3][4] Methyl-β-cyclodextrin is a common choice.

  • Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, which can increase their apparent solubility in the assay buffer and also reduce non-specific binding to plastic surfaces.[1]

  • Lipid-Based Formulations: For more advanced applications, consider formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoparticles.[3][5][6]

Q3: My compound shows good permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) but performs poorly in a Caco-2 cell-based assay. What does this discrepancy indicate?

A3: This is a classic scenario that suggests the involvement of active cellular processes. The PAMPA model only assesses passive diffusion across an artificial lipid membrane.[2] Caco-2 cells, on the other hand, are a more biologically relevant model that expresses a range of transporters.[2][7] The discrepancy strongly suggests that this compound is a substrate for active efflux pumps, which are present in the Caco-2 cells but not in the PAMPA system.[2]

Q4: What does a high efflux ratio in a bidirectional Caco-2 assay signify?

A4: An efflux ratio is the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is a strong indicator that your compound is actively transported by efflux pumps.[2] This confirms the hypothesis from Q3 and is a major contributor to low intracellular concentrations and poor oral bioavailability.[2]

Section 2: Troubleshooting Experimental Assays

This section provides targeted advice for common issues encountered during in vitro permeability assays.

Issue 1: Low and inconsistent apparent permeability (Papp) values in Caco-2 assays.

Potential Cause Troubleshooting Strategy
Poor Compound Solubility Pre-dissolve the compound in a minimal amount of DMSO before diluting in transport buffer. Visually inspect for precipitation under a microscope. Consider using a formulation strategy (see FAQ Q2).
Inconsistent Cell Monolayer Integrity Verify the integrity of the Caco-2 monolayer before and after the experiment using Transepithelial Electrical Resistance (TEER) measurements. Only use wells that meet your established TEER criteria (typically >200 Ω·cm²).[2]
Compound Adsorption to Labware Use low-binding plates and pipette tips. Include a recovery study to quantify the amount of compound lost to non-specific binding.[1]
Pipetting Errors Use calibrated pipettes and maintain a consistent technique, especially for small volumes. Automated liquid handlers can improve reproducibility.[2]

Issue 2: Low total recovery of the compound after the permeability assay.

Potential Cause Troubleshooting Strategy
Compound Instability Assess the chemical stability of the compound in the assay buffer at 37°C over the experiment's duration. Analyze samples at time zero and at the end of the incubation period.
Cellular Metabolism The compound may be metabolized by enzymes in the Caco-2 cells. Analyze cell lysates for the presence of metabolites using LC-MS/MS.
Non-Specific Binding In addition to using low-binding plastics, you can attempt to saturate non-specific binding sites by pre-incubating the plate with a BSA solution. Also, quantify the amount of compound remaining in the donor chamber and within the cell lysate at the end of the experiment.

Section 3: Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay determines the rate of transport of a compound across a monolayer of human intestinal epithelial (Caco-2) cells, providing insights into both passive permeability and active transport.

Materials:

  • Caco-2 cells (passages 35-45)[8]

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High permeability control (e.g., Propranolol) and low permeability control (e.g., Fluorescein)[9]

  • LC-MS/MS or HPLC for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 8 x 10⁴ cells/cm². Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Measure the TEER of each well. Only proceed with wells that display a TEER value above 200 Ω·cm².

  • Preparation of Dosing Solutions: Prepare the final dosing solution of the test compound (e.g., 10 µM) in pre-warmed transport buffer. Ensure the final DMSO concentration is ≤0.5%.

  • Transport Experiment (Apical-to-Basolateral, A-to-B): a. Carefully remove the culture medium from both the apical (AP) and basolateral (BL) chambers. b. Wash the monolayer twice with pre-warmed transport buffer. c. Add the dosing solution to the AP (donor) chamber. d. Add fresh transport buffer to the BL (receiver) chamber. e. Incubate at 37°C with gentle shaking (e.g., 50 rpm). f. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber, replacing the volume with fresh, pre-warmed transport buffer.

  • Transport Experiment (Basolateral-to-Apical, B-to-A): Repeat the experiment, but add the dosing solution to the BL (donor) chamber and sample from the AP (receiver) chamber. This measures the rate of efflux.[2]

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method like LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (µmol/mL).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Section 4: Visual Guides and Diagrams

Workflow for Troubleshooting Low Permeability

G start Low Intracellular Concentration Observed solubility Assess Aqueous Solubility start->solubility sol_issue Solubility Issue Identified solubility->sol_issue Precipitation? pampa Perform PAMPA Assay (Passive Diffusion) pampa_low Low Permeability in PAMPA pampa->pampa_low Result pampa_ok Acceptable Permeability in PAMPA pampa->pampa_ok Result caco2 Perform Bidirectional Caco-2 Assay efflux High Efflux Ratio (>2) in Caco-2 caco2->efflux Result no_efflux Low Efflux Ratio (<2) in Caco-2 caco2->no_efflux Result sol_issue->pampa No formulate Implement Formulation Strategy (e.g., Cyclodextrins, Co-solvents) sol_issue->formulate Yes formulate->pampa chem_mod Consider Medicinal Chemistry Modification (e.g., reduce polarity) pampa_low->chem_mod pampa_ok->caco2 inhibitor Co-dose with Efflux Pump Inhibitors (e.g., Verapamil) efflux->inhibitor Yes final Intrinsic Low Permeability no_efflux->final Yes

Caption: Troubleshooting workflow for low cell permeability.

Factors Affecting Intracellular Drug Concentration

G cluster_cell Extracellular Extracellular Space Compound in Medium in_arrow Extracellular:f1->in_arrow Passive Diffusion Cell Intracellular Space Target Engagement Metabolism out_arrow Cell:top->out_arrow Active Efflux (P-gp, BCRP) Membrane Cell Membrane in_arrow->Cell:top out_arrow->Extracellular:f1

Caption: Key transport mechanisms at the cell membrane.

References

Interpreting complex NMR signals of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR signal interpretation. This resource is designed for researchers, scientists, and drug development professionals to assist in the analysis of complex NMR spectra, with a specific focus on compounds structurally related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Interpreting Complex NMR Signals of this compound

This guide provides detailed information on the expected NMR signals for this compound, troubleshooting for common experimental issues, and frequently asked questions regarding spectral interpretation.

Predicted ¹H and ¹³C NMR Data

Note: These are predicted values and may differ from experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~1.80t6.8
H-4~2.65t6.8
2x CH₃ (C-2)~1.40s-
H-6~6.10s-
5-OH~12.5 (chelated)s-
7-OH~5.5-6.5br s-
H-2', H-6'~7.60d7.5
H-3', H-5'~7.45t7.5
H-4'~7.55t7.5

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2~78.0
C-3~32.0
C-4~21.0
C-4a~102.5
C-5~162.0
C-6~95.0
C-7~164.0
C-8~105.0
C-8a~158.0
C-1'~138.0
C-2', C-6'~128.5
C-3', C-5'~128.0
C-4'~132.0
C=O (Benzoyl)~196.0
2x CH₃ (C-2)~27.0

Troubleshooting Guide

Encountering issues during NMR analysis is common. This guide addresses specific problems you might face.

Issue 1: Poor Signal Resolution or Broad Peaks

Possible Causes:

  • Sample Concentration: The sample may be too concentrated, leading to viscosity-related broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Inhomogeneous Magnetic Field: The instrument may require shimming.

Solutions:

  • Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.

  • Use a Metal Chelator: Add a small amount of a chelating agent like EDTA if paramagnetic contamination is suspected.

  • Shim the Spectrometer: Perform manual or automatic shimming to optimize the magnetic field homogeneity.

Issue 2: Overlapping Signals in the Aromatic Region

Possible Cause:

  • Solvent Choice: The chemical shifts of aromatic protons can be highly dependent on the solvent used.

Solution:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve overlapping signals.[1]

Issue 3: Presence of an Unexpected Broad Singlet

Possible Cause:

  • Water in the Sample: A broad singlet, typically between 1.5 and 4.5 ppm, is often due to the presence of water in the deuterated solvent or the sample.

Solution:

  • Use Dry Solvents: Ensure that the deuterated solvent is anhydrous.

  • D₂O Exchange: To confirm if the peak is from an exchangeable proton (like -OH or -NH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The peak should diminish or disappear.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the 5-OH proton signal predicted to be so far downfield?

A1: The hydroxyl group at the C-5 position is predicted to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the benzoyl group at the C-8 position. This hydrogen bonding deshields the proton significantly, causing its resonance to appear at a much lower field (higher ppm value) than a typical hydroxyl proton.

Q2: How can I definitively assign the signals for the benzoyl group protons?

A2: Two-dimensional (2D) NMR techniques are essential for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see correlations between H-2'/H-3' and H-3'/H-4'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This can help to confirm the connectivity of the benzoyl group to the chromane core.

Q3: What is the expected appearance of the signals for the C-3 and C-4 methylene groups?

A3: The protons on C-3 and C-4 of the chromane ring are expected to appear as triplets, assuming coupling only to the adjacent methylene group. This is a characteristic feature of the 2,2-dimethylchromane system.[2][3]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolving the Sample: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Solubilization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

Acquisition of ¹H and ¹³C NMR Spectra
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer. This can be done automatically or manually to achieve narrow and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or the TMS reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Caption: Chemical structure of this compound.

G cluster_interpretation Signal Interpretation start Complex NMR Signal Observed check_purity Check Sample Purity (TLC, LC-MS) start->check_purity pure Sample is Pure check_purity->pure impure Sample is Impure check_purity->impure assign_1d Assign Signals in 1D Spectra (¹H, ¹³C) pure->assign_1d Proceed with interpretation purify Purify Sample impure->purify reacquire Re-acquire Spectrum purify->reacquire unambiguous Assignments Unambiguous? assign_1d->unambiguous done Structure Elucidated unambiguous->done Yes acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) unambiguous->acquire_2d No assign_2d Assign Signals using 2D Data acquire_2d->assign_2d assign_2d->done

Caption: Workflow for troubleshooting and interpreting complex NMR signals.

References

Technical Support Center: LC-MS/MS Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, components from biological fluids (like plasma, urine) or other complex samples can either suppress or enhance the analyte's signal.[2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3] Ion suppression is the more common manifestation, where matrix components compete with the analyte for ionization, leading to a decreased signal.[4]

Q2: I am observing a significantly lower signal for my analyte in plasma samples compared to the standard in a pure solvent. What is the likely cause?

A: This is a classic sign of ion suppression.[5] Endogenous components in plasma, such as phospholipids, salts, and proteins, are likely co-eluting with your analyte and interfering with its ionization in the mass spectrometer's source.[2] This competition for charge and droplet surface area during the electrospray ionization (ESI) process results in a diminished signal for this compound.[6]

Q3: Can I simply dilute my sample to overcome matrix effects?

A: Dilution can be a straightforward and effective initial approach to reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[7] However, this strategy also dilutes your analyte. If the concentration of this compound in your samples is low, dilution may cause the signal to fall below the limit of quantitation (LOQ), compromising the sensitivity of your assay.[5]

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A: A multi-pronged approach is often the most effective:

  • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before injection.[8]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the matrix components causing ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1]

  • Internal Standard: Use a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[3]

  • Ionization Method: If using electrospray ionization (ESI), which is highly susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with your analyte, as it is generally less prone to these interferences.[6][8]

Q5: How do I quantitatively assess the extent of matrix effects in my assay?

A: The most widely accepted method is the post-extraction spike experiment.[2] This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. The result, expressed as a percentage, is known as the Matrix Factor (MF). An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor reproducibility of results between different sample lots.
  • Possible Cause: Different lots of biological matrix can have varying compositions, leading to variable matrix effects.[6]

  • Troubleshooting Workflow:

    A Poor Reproducibility Observed B Assess Matrix Effect in Multiple Lots A->B C Calculate Matrix Factor (MF) for Each Lot B->C D Are MFs Consistent Across Lots? C->D E Optimize Sample Cleanup (e.g., SPE) D->E No G Problem Likely Resolved D->G Yes F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->B

Issue 2: Low analyte recovery and signal intensity.
  • Possible Cause: This could be a combination of inefficient extraction during sample preparation and significant ion suppression.

  • Solution:

    • Evaluate Extraction Recovery: Compare the peak area of an analyte spiked into a blank matrix before extraction to a post-extraction spike.

    • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify ion suppression.

    • Optimize: Based on the results, optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent) to improve recovery and reduce interferences.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps identify retention time regions where ion suppression or enhancement occurs.

  • Methodology:

    • Prepare a solution of this compound that provides a stable, mid-range signal.

    • Set up a 'T' junction to introduce this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow after the LC column but before the MS inlet. [5] 3. Inject a blank, extracted sample matrix onto the LC column.

    • Monitor the signal of the infused analyte. A drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement. [9]

    cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Col LC Column LC->Col Tee T-Junction Col->Tee Syr Syringe Pump (Analyte Standard) Syr->Tee MS Mass Spectrometer Tee->MS

    Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Quantitative Assessment of Matrix Effects (Matrix Factor)

This protocol quantifies the degree of ion suppression or enhancement.

  • Methodology:

    • Prepare three sets of samples as described in the table below. [5] 2. Analyze all samples using the developed LC-MS/MS method.

    • Calculate the Matrix Factor (MF) and Recovery (RE).

  • Data Presentation:

    Sample SetDescriptionPurposeMean Peak Area (Example)
    Set A Analyte in neat solution (e.g., mobile phase).Baseline response (no matrix).1,500,000
    Set B Blank matrix extract spiked with analyte post-extraction.Assesses matrix effect.975,000
    Set C Blank matrix spiked with analyte pre-extraction.Assesses overall process efficiency.858,000
  • Calculations:

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100 [6] * Example:(975,000 / 1,500,000) * 100 = 65% (This indicates 35% ion suppression ).

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

      • Example:(858,000 / 975,000) * 100 = 88% (This indicates 88% extraction recovery ).

For a robust LC-MS/MS bioanalytical method, the absolute matrix factor should ideally be between 85% and 115%. [2]If significant matrix effects are observed, the mitigation strategies outlined in the FAQs should be employed.

References

Validation & Comparative

A Comparative Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Other Garcinia Xanthones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various xanthones isolated from Garcinia species, with a focus on cytotoxic and anti-inflammatory properties. While specific experimental data for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not available in the reviewed literature, this guide offers a comprehensive overview of the performance of other prominent Garcinia xanthones, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Comparative Analysis of Biological Activities

Xanthones from the Garcinia genus are a well-established class of compounds with a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] This section provides a comparative look at the in vitro cytotoxic and anti-inflammatory activities of several key Garcinia xanthones.

Cytotoxic Activity

The cytotoxic potential of Garcinia xanthones has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The data presented in Table 1 summarizes the IC₅₀ values for several representative xanthones.

XanthoneCancer Cell LineIC₅₀ (µM)
α-Mangostin MCF-7 (Breast)Potent[1]
H-460 (Lung)-[1]
DU-145 (Prostate)-[1]
SW620 (Colon)Strong[1]
BT474 (Breast)Strong[1]
HepG2 (Liver)Strong[1]
KATO-III (Gastric)Strong[1]
CHAGO-K1 (Lung)Strong[1]
Cowanin MCF-7 (Breast)Potent[1][3]
H-460 (Lung)-[3]
DU-145 (Prostate)-[3]
6-Hydroxycalabaxanthone DU-145 (Prostate)Potent[1][3]
Cowaxanthone G HeLa (Cervical)6.8 ± 0.5[1]
PANC-1 (Pancreatic)8.2 ± 0.7[1]
Jacareubin KB (Oral Epidermoid Carcinoma)1.78 - 9.52[4]
HeLa S3 (Cervical)1.78 - 9.52[4]
2-Prenylisojacareubin KB (Oral Epidermoid Carcinoma)< 10[4]
HeLa S3 (Cervical)< 10[4]
MCF-7 (Breast)< 10[4]
HepG2 (Liver)< 10[4]
HT-29 (Colon)< 10[4]
Nigrolineaxanthone E KB (Oral Epidermoid Carcinoma)< 10[4]
HeLa S3 (Cervical)< 10[4]
MCF-7 (Breast)< 10[4]
HepG2 (Liver)< 10[4]
HT-29 (Colon)< 10[4]
Note: "Potent" and "Strong" are qualitative descriptors from the source material where specific IC₅₀ values were not provided in the abstract. "-" indicates that data was not specified in the abstract.
Anti-inflammatory Activity

The anti-inflammatory properties of Garcinia xanthones are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. NO is a key mediator in the inflammatory process. A summary of the anti-inflammatory activity of selected xanthones is presented in Table 2.

XanthoneCell LineIC₅₀ (µM)
α-Mangostin RAW 264.712.4[5]
γ-Mangostin RAW 264.710.1[5]
Note: Lower IC₅₀ values indicate greater anti-inflammatory potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.[7]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[7] The plates are then incubated for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[7] The plate is then incubated at 37°C for 15 minutes with shaking.[7]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants. This assay is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[8][9]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[9]

  • Cell Seeding: Cells are plated in 24-well plates at a density of 5 × 10⁵ cells/well.[9]

  • Compound and LPS Treatment: Cells are pre-treated with the test compounds for 4 hours, followed by stimulation with lipopolysaccharide (LPS) for 12 or 24 hours to induce NO production.[9]

  • Griess Reaction: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8][9]

  • Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[8]

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve, and the IC₅₀ value for NO inhibition is calculated.

Key Signaling Pathways Modulated by Garcinia Xanthones

The biological effects of Garcinia xanthones are mediated through the modulation of several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Apoptosis Signaling Pathway

Many Garcinia xanthones exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling molecules. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage DNA Damage->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Regulation Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Procaspase-3->Caspase-3 Activation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Phosphorylated IκB Ubiquitination & Degradation->NF-κB Release DNA DNA NF-κB_n->DNA Binding Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression Transcription MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation Transcription Factors Transcription Factors ERK_n->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

References

A Comparative Analysis of the Cytotoxic Properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide provides a comparative analysis of doxorubicin, a widely used anthracycline antibiotic in chemotherapy, and the potential cytotoxic profile of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a member of the chromane family of compounds. While doxorubicin's mechanisms of action and cytotoxic effects are well-documented, the specific compound this compound is less characterized. This comparison will, therefore, draw upon data from related benzochromene derivatives to infer its potential activities.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of doxorubicin and related benzochromene derivatives are summarized below. It is crucial to note that the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can vary significantly depending on the cell line and the assay conditions.

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin and Representative Benzochromene Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin MCF-7Breast Adenocarcinoma0.1 - 1.0[General Knowledge]
A549Lung Carcinoma0.05 - 0.5[General Knowledge]
HeLaCervical Adenocarcinoma0.01 - 0.2[General Knowledge]
K562Chronic Myelogenous Leukemia0.01 - 0.1[General Knowledge]
Benzochromene Derivatives MCF-7Breast Adenocarcinoma4.6 - 21.5[1]
K562Chronic Myelogenous Leukemia4.6 - 21.5[1]
MOLT-4Acute Lymphoblastic Leukemia4.6 - 21.5[1]
HL-60Acute Promyelocytic Leukemia4.6 - 21.5[1]

Mechanisms of Action

The cytotoxic effects of doxorubicin and benzochromene derivatives are mediated through distinct and potentially overlapping signaling pathways.

Doxorubicin

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

This compound and Related Compounds

While the specific mechanisms of this compound have not been elucidated, studies on related benzochromene derivatives suggest that their cytotoxic activity may involve:

  • Induction of Apoptosis: Many chromene derivatives have been shown to trigger programmed cell death in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Similar to doxorubicin, some benzochromenes can increase intracellular ROS levels, leading to oxidative stress and apoptosis.[1]

  • Induction of Nitric Oxide (NO) Production: Increased NO levels have been observed in cancer cells treated with certain benzochromene derivatives.[1]

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways for doxorubicin and a generalized pathway for benzochromene derivatives.

Doxorubicin_Pathway cluster_nucleus Nuclear Events cluster_mito Mitochondrial & Cytoplasmic Events Dox Doxorubicin Cell Cancer Cell Dox->Cell Enters Cell DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Dox->ROS Nucleus Nucleus Cell->Nucleus Mito Mitochondria Cell->Mito DSB DNA Double-Strand Breaks DNA->DSB TopII->DSB Apoptosis_N Apoptosis DSB->Apoptosis_N OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_C Apoptosis OxidativeStress->Apoptosis_C

Caption: Doxorubicin's cytotoxic signaling pathway.

Benzoylchromane_Pathway cluster_cellular Cellular Response BC Benzochromene Derivative Cell Cancer Cell BC->Cell Enters Cell ROS Increased ROS Production BC->ROS NO Increased NO Production BC->NO Mito Mitochondria Cell->Mito OxidativeStress Oxidative Stress ROS->OxidativeStress NO->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Proposed cytotoxic signaling pathway for benzochromene derivatives.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the cytotoxicity of chemical compounds.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 AddCompound Add test compounds Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the cytotoxic profiles of doxorubicin and the potential of this compound, as inferred from related benzochromene derivatives. Doxorubicin is a potent cytotoxic agent with well-defined mechanisms of action, primarily targeting DNA. Benzochromene derivatives represent a class of compounds that also exhibit significant cytotoxic effects, likely through the induction of apoptosis mediated by oxidative stress.

While the direct comparison is limited by the lack of specific data for this compound, the available information suggests that chromane-based compounds are a promising area for further investigation in the development of novel anticancer therapies. Future studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

Validating the Antioxidant Capacity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the antioxidant capacity of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against established antioxidant standards using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Antioxidant Capacity (IC50 Values)

The antioxidant activity of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.

The following table summarizes the reported IC50 values for standard antioxidant compounds. It is important to note that these values can exhibit variability across different studies due to minor differences in experimental conditions, such as solvent, pH, and incubation time.[1] Therefore, it is crucial to run a standard alongside the test compound for accurate comparison.

Data on this compound: A specific IC50 value for this compound from a DPPH assay was not available in the public domain at the time of this publication. This compound has been identified as a xanthone isolated from Garcinia cowa.[2] Researchers investigating this compound would need to perform the DPPH assay to determine its specific IC50 value.

CompoundChemical ClassDPPH IC50 (µg/mL)Reference
This compound ChromaneNot Available-
Ascorbic Acid (Vitamin C)Vitamin4.17 - 24.34[3][4][5]
TroloxVitamin E analog~3.77[6]
QuercetinFlavonoid0.74 - 19.17[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the antioxidant capacity of a test compound using the DPPH assay.[9][10][11]

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10] DPPH is a stable free radical with a deep violet color that shows a strong absorption maximum at approximately 517 nm.[9][10] When reduced by an antioxidant, the color of the DPPH solution changes from violet to a pale yellow, resulting in a decrease in absorbance.[9] This decolorization is stoichiometric with respect to the number of electrons taken up and is proportional to the radical-scavenging activity of the antioxidant.[10]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM.

    • Protect the solution from light by wrapping the container in aluminum foil, as DPPH is light-sensitive.[9] This solution should be prepared fresh daily.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution and serial dilutions of a standard antioxidant in the same manner.

  • Assay Protocol (96-well plate format):

    • Blank: Add 200 µL of the solvent (methanol or ethanol) to a well.

    • Control (A_control): Add 100 µL of the solvent and 100 µL of the DPPH working solution. This represents the maximum absorbance without any antioxidant.[9]

    • Sample Wells (A_sample): Add 100 µL of each dilution of the test compound to separate wells.

    • Standard Wells: Add 100 µL of each dilution of the standard antioxidant to separate wells.

    • Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and standard wells.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the Percentage Inhibition of DPPH radical: Use the following formula to calculate the percentage of DPPH scavenging for each concentration of the test compound and standard:[9][12]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample or standard.

  • Determine the IC50 Value:

    • Plot a graph of percentage inhibition versus the concentration of the test compound/standard.

    • The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals and can be determined from the graph by interpolation.[7]

DPPH Assay Workflow

The following diagram illustrates the key steps in the DPPH antioxidant capacity assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells (except blank) prep_dpph->add_dpph prep_sample Prepare Test Compound Serial Dilutions add_reagents Pipette Reagents into 96-well Plate (Blank, Control, Samples, Standards) prep_sample->add_reagents prep_standard Prepare Standard Serial Dilutions prep_standard->add_reagents add_reagents->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

References

A Comparative Guide: Synthetic vs. Natural 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically produced and naturally sourced 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a benzophenone derivative with potential therapeutic applications. While direct comparative studies on this specific molecule are limited in publicly available literature, this document consolidates existing data on its natural occurrence, general synthetic approaches for related compounds, and the typical performance characteristics observed when comparing synthetic and natural flavonoids.

Introduction

This compound is a member of the flavonoid family, a diverse group of polyphenolic compounds known for their broad range of biological activities. The primary natural source of this compound is the plant Garcinia cowa, a species recognized for its rich phytochemical profile, including xanthones and benzophenones. The interest in this molecule stems from the established antioxidant, anti-inflammatory, and cytotoxic properties of related flavonoids.

Synthetic production offers a route to obtain a pure, well-characterized compound, free from the complexities of natural product isolation. This guide aims to provide a framework for researchers to evaluate the merits of using either synthetic or natural this compound in their studies.

Physicochemical Properties

Table 1: Comparison of Physicochemical Characteristics

PropertyNatural this compoundSynthetic this compound
Source Isolated from the leaves, fruits, and stem bark of Garcinia cowa.Produced through a multi-step chemical synthesis.
Purity Typically co-exists with other structurally related flavonoids and secondary metabolites, requiring extensive purification to achieve high purity.Can be synthesized to a high degree of purity (>95-99%), with well-defined and quantifiable impurities.
Characterization Structure confirmed by spectroscopic methods (NMR, Mass Spectrometry) after isolation. The presence of minor isomers or degradation products is possible.Structure is rigorously confirmed by spectroscopic methods (NMR, Mass Spectrometry, IR) and analytical chromatography (HPLC). Batch-to-batch consistency is high.
Physical Constants Melting point, boiling point, and solubility may be influenced by the presence of minor impurities from the natural matrix.Physical constants are expected to be sharp and highly reproducible, reflecting the high purity of the material.
Stability May be less stable over long-term storage due to the potential presence of enzymatic or oxidative impurities from the extraction process.Generally exhibits higher stability and a longer shelf-life under controlled storage conditions due to the absence of natural contaminants.

Biological Activity: A Comparative Perspective

While specific comparative biological activity data for synthetic versus natural this compound is not available, studies on other flavonoids provide insights into the potential differences. The biological activity of a compound is intrinsically linked to its purity and the presence of other interacting molecules.

Table 2: Hypothetical Comparison of Biological Activity

Biological AssayNatural Extract (containing the target compound)Pure Synthetic Compound
Antioxidant Activity (DPPH Assay) May exhibit potent antioxidant activity due to the synergistic effects of multiple flavonoids and polyphenols present in the extract.Will show the intrinsic antioxidant activity of the pure compound. The IC50 value will be specific to the molecule's structure.
Cytotoxicity (MTT Assay) The observed IC50 value may be a composite effect of the target compound and other cytotoxic or synergistic compounds in the extract.Provides a precise IC50 value, allowing for a clear structure-activity relationship (SAR) to be established for the individual molecule.
Enzyme Inhibition The inhibitory effect could be influenced by other compounds in the extract competing for the active site or acting as allosteric modulators.Allows for the determination of a specific Ki or IC50 value, crucial for understanding the compound's mechanism of action and for drug design.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on established methodologies for similar compounds, the following protocols can be adapted.

General Synthetic Approach for Benzoyl-Chromanes

A plausible synthetic route for this compound would likely involve the following key steps:

  • Synthesis of the Chromane Core: Condensation of a suitably substituted phloroglucinol derivative with an α,β-unsaturated aldehyde or ketone, such as prenal, to form the 2,2-dimethylchromane ring system.

  • Benzoylation: Friedel-Crafts acylation of the chromane intermediate at the C8 position using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Deprotection (if necessary): Removal of any protecting groups on the hydroxyl functions to yield the final product.

  • Purification: Purification of the final compound by column chromatography followed by recrystallization or preparative HPLC to achieve high purity.

Isolation of Natural this compound from Garcinia cowa
  • Extraction: Dried and powdered plant material (e.g., leaves or bark) is extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The ethyl acetate extract, which is likely to contain the target compound, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or semi-preparative HPLC.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Serial dilutions of the test compound (synthetic or natural) are prepared in methanol.

  • An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

MTT Cytotoxicity Assay
  • Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds are known to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->Proliferation Compound 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane (Hypothesized) Compound->Raf Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental_Workflow cluster_synthesis Synthetic Compound cluster_natural Natural Compound cluster_comparison Comparative Analysis Synthesis Chemical Synthesis Purification_S Purification (Chromatography) Synthesis->Purification_S Characterization_S Characterization (NMR, HPLC, MS) Purification_S->Characterization_S Pure_S Pure Synthetic Compound Characterization_S->Pure_S Physicochemical Physicochemical Comparison Pure_S->Physicochemical Biological Biological Activity Comparison Pure_S->Biological Extraction Plant Extraction (Garcinia cowa) Fractionation Fractionation Extraction->Fractionation Purification_N Purification Fractionation->Purification_N Pure_N Isolated Natural Compound Purification_N->Pure_N Pure_N->Physicochemical Pure_N->Biological

Caption: Workflow for comparing synthetic and natural compounds.

Conclusion

The choice between synthetic and natural this compound depends on the specific research application. For studies requiring high purity, batch-to-batch consistency, and a clear understanding of the intrinsic activity of the molecule, the synthetic version is preferable. This is particularly crucial in drug development for establishing structure-activity relationships, performing mechanistic studies, and ensuring regulatory compliance.

Natural extracts containing this compound may be suitable for initial screening studies or for investigating the potential synergistic effects of multiple phytochemicals. However, the complexity and variability of natural extracts can pose challenges for standardization and reproducibility.

Further research is needed to directly compare the biological activities of pure synthetic and natural this compound to fully understand their respective therapeutic potentials.

In Vivo Efficacy of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Comparative Analysis Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-inflammatory Efficacy

This guide provides a comprehensive comparison of the in vivo anti-inflammatory efficacy of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, also known as Isobavachalcone, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The comparative data is primarily derived from the widely accepted carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

Quantitative Efficacy Comparison

The anti-inflammatory activity of this compound and comparator drugs was assessed by their capacity to inhibit carrageenan-induced paw edema. The following table summarizes key quantitative data from various in vivo studies.

Disclaimer: The data presented in this table is collated from separate studies. Direct comparison should be approached with caution as experimental conditions such as animal strains, drug administration routes, and specific protocols may vary between studies.

CompoundDoseTime Point (Post-Carrageenan)Paw Edema Inhibition (%)Reference(s)
Isobavachalcone Data not available in this specific format--[1][2]
Indomethacin 10 mg/kg2 hours54%[3]
10 mg/kg3 hours54%[3]
10 mg/kg3 hours65.71%[4]
Celecoxib 50 mg/kg3 hoursSignificant Decrease[5]
3 mg/kgNot SpecifiedSignificant Reduction[6]
Dexamethasone 10 mg/kg3 hoursSignificant Decrease[7]
Dose not specifiedNot SpecifiedSignificant Reduction[8]

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a standard model for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema Model in Rats

Objective: To induce a localized, acute, and measurable inflammatory response to assess the efficacy of anti-inflammatory compounds.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Vehicle Control (e.g., saline or 1% Tween 80)

    • Test Compound (this compound) at various doses.

    • Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: The test compound, positive control, or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the induction of inflammation.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[9]

  • Measurement of Paw Edema: Paw volume is measured again at specific time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[3][10]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema for each group is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc is the average increase in paw volume in the control group.

    • Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

To elucidate the mechanisms of action and the experimental process, the following diagrams illustrate key signaling pathways and the in vivo workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization & Randomization administer Compound/Vehicle Administration animal_prep->administer compound_prep Compound & Vehicle Preparation compound_prep->administer baseline Baseline Paw Volume Measurement administer->baseline carrageenan Carrageenan Injection baseline->carrageenan measure Paw Volume Measurement (Hourly) carrageenan->measure calculate Calculate % Edema Inhibition measure->calculate statistics Statistical Analysis calculate->statistics

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including Isobavachalcone and NSAIDs, are mediated through the modulation of key signaling pathways.

nf_kb_pathway stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->genes activates transcription of isobavachalcone Isobavachalcone isobavachalcone->ikk inhibits

Simplified NF-κB Signaling Pathway in Inflammation.

The NF-κB pathway is a critical regulator of inflammatory responses. Isobavachalcone has been reported to exert its anti-inflammatory effects by inhibiting this pathway.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate for pgs Prostaglandins (PGE2) cox2->pgs converts to inflammation Inflammation (Pain, Edema) pgs->inflammation mediates nsaids NSAIDs (Indomethacin, Celecoxib) nsaids->cox2 inhibit

Simplified COX-2 Signaling Pathway in Inflammation.

The cyclooxygenase-2 (COX-2) pathway is a key target for traditional NSAIDs, which inhibit the production of prostaglandins that mediate inflammation.[1][11]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Related Chromane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a member of the chromane class of compounds, requires validated analytical methods to ensure the accuracy and reliability of experimental data. When multiple analytical methods are employed across different laboratories or during method transfer, cross-validation becomes essential. This guide provides a comparative framework for the cross-validation of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the target compound and its analogues.

The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes evaluating parameters such as accuracy, precision, specificity, linearity, and range.[1][2][3] Cross-validation, as an extension of method validation, is performed to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1][4]

Hypothetical Analytical Methods for Cross-Validation

Given the structural features of this compound (a benzoyl group, a dihydroxy-substituted aromatic ring, and a chromane core), two common and powerful analytical methods are proposed for comparison:

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A widely used, robust technique for the quantification of compounds with UV-absorbing chromophores. The benzoyl and dihydroxy-phenyl moieties in the target compound are expected to provide strong UV absorbance.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) with Benzoyl Chloride Derivatization : A highly sensitive and selective method. To potentially enhance ionization efficiency and chromatographic retention, a pre-column derivatization step using benzoyl chloride can be employed. This reagent reacts with phenolic hydroxyl groups, which could improve the method's performance.[5][6][7]

Experimental Protocols

Method A: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : Determined by UV spectral analysis of the compound (likely in the range of 254-320 nm).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

    • Dissolve the test sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

Method B: LC-MS/MS with Benzoyl Chloride Derivatization
  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Derivatization Procedure :[6][9]

    • To 100 µL of the sample or standard solution in an Eppendorf tube, add 50 µL of 2% benzoyl chloride in acetonitrile and 50 µL of 100 mM sodium bicarbonate buffer (pH 9).

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 5 minutes.

    • Add 10 µL of 2% formic acid to quench the reaction.

    • The sample is now ready for injection.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI positive or negative, to be optimized for the derivatized analyte.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : The precursor ion (M+H)+ or (M-H)- of the derivatized compound and its most abundant product ions will need to be determined by infusion of the derivatized standard.

Cross-Validation Plan and Data Presentation

The cross-validation study will involve analyzing the same set of samples using both Method A and Method B. The samples should include a minimum of three concentration levels (low, medium, and high) of quality control (QC) samples, prepared from a separate stock solution than the calibration standards.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for each method, which would be determined during a full validation study conducted according to ICH guidelines.[2][10][11]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1000.01 - 10Appropriate for intended use
LOD (µg/mL) 0.30.003Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.00.01Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% (or tighter)
Precision (%RSD) < 2.0%< 1.5%≤ 2% for assay

Table 2: Cross-Validation Results for Quality Control Samples

QC LevelNominal Conc. (µg/mL)Mean Conc. Method A (µg/mL)Mean Conc. Method B (µg/mL)% Difference
Low QC 2.52.482.51-1.2%
Medium QC 5050.349.8+1.0%
High QC 8079.580.1-0.75%

% Difference = [(Conc. Method A - Conc. Method B) / Average Conc.] x 100. Acceptance criteria for % difference is typically within ±15-20%.

Visualizations

Logical Workflow and Chemical Derivatization

The following diagrams illustrate the cross-validation workflow and the chemical derivatization process.

cross_validation_workflow start Start: Define Cross-Validation Protocol & Acceptance Criteria prep Prepare Identical Sample Sets (e.g., Low, Mid, High QCs) start->prep method_a Analyze Samples with Method A (HPLC-UV) prep->method_a method_b Analyze Samples with Method B (LC-MS/MS) prep->method_b data_a Obtain Results (Concentrations) method_a->data_a data_b Obtain Results (Concentrations) method_b->data_b compare Compare Results: Statistical Analysis (% Difference, Bias) data_a->compare data_b->compare report Generate Cross-Validation Report: Assess against Acceptance Criteria compare->report end Conclusion: Methods are Interchangeable report->end

Caption: Cross-validation logical workflow.

derivatization_reaction chromane Chromane-OH (Phenolic Hydroxyl Group) reagents + chromane->reagents benzoyl_chloride Benzoyl Chloride arrow Base (e.g., NaHCO3) Acetonitrile benzoyl_chloride->arrow derivatized_product Derivatized Chromane (Benzoyl Ester) reagents->benzoyl_chloride arrow->derivatized_product

Caption: Benzoyl chloride derivatization reaction.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful methods for the analysis of this compound.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control, purity assessment, and assays where high sensitivity is not required.

  • LC-MS/MS , especially with derivatization, offers superior sensitivity and selectivity, making it the method of choice for bioanalysis (e.g., in plasma or tissue), metabolite identification, and the analysis of trace-level impurities.

A successful cross-validation demonstrates that both methods produce comparable and reliable data within defined acceptance limits, allowing for the interchange of methods when necessary. This ensures consistency and data integrity throughout the lifecycle of a research or drug development project.[1][12]

References

Benchmarking the stability of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a novel compound is a critical early step in the development pipeline. This guide provides a comparative benchmark for the stability of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against structurally similar compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this analysis extrapolates its likely stability profile based on the known effects of its key structural motifs under various stress conditions.

This compound is a unique structure, combining a chromane core with a C-8 benzoyl group. Its stability is crucial for its potential as a therapeutic agent, influencing its shelf-life, formulation, and in vivo efficacy. This guide will delve into its probable stability under hydrolytic, thermal, and photolytic stress, drawing comparisons with related flavonoids and chromane derivatives.

Comparative Stability Analysis

The stability of this compound can be inferred by examining its core components: the 5,7-dihydroxy-substituted A-ring, the 2,2-dimethyl-substituted C-ring, and the C-8 benzoyl group.

Influence of the 5,7-Dihydroxy Motif: The 5,7-dihydroxy substitution pattern is common in flavonoids like chrysin. This arrangement is known to be susceptible to degradation, particularly at alkaline pH. However, the presence of a C-5 hydroxyl group can form a hydrogen bond with the C-4 carbonyl (in the case of a chromanone), which can enhance stability.

Impact of the 2,2-Dimethyl Group: The gem-dimethyl substitution at the C-2 position of the chromane ring is anticipated to confer increased stability. This structural feature prevents the C-ring from undergoing certain degradation pathways, such as dehydrogenation, which is more common in flavanones that lack this substitution.

Role of the C-8 Benzoyl Group: Acylation, including benzoylation, at the C-8 position of flavonoids has been shown to generally increase their stability. This is attributed to the steric hindrance and electronic effects of the acyl group, which can protect the flavonoid nucleus from degradative reactions. Acylated flavonoids often exhibit enhanced resistance to heat, light, and pH-induced degradation compared to their non-acylated counterparts[1][2].

Based on these structural considerations, it is hypothesized that this compound exhibits moderate to good stability, with the benzoyl and dimethyl groups offering protection against degradation pathways that would otherwise affect a simple 5,7-dihydroxychromane core.

Quantitative Stability Data Comparison

To provide a quantitative benchmark, the following table summarizes hypothetical degradation data for this compound and structurally related compounds under forced degradation conditions. It is important to note that the data for the target compound is extrapolated based on the stability trends of its structural motifs.

CompoundStress Condition% Degradation (24h)Key Degradation Products
This compound (Hypothetical) Acid Hydrolysis (0.1 M HCl, 80°C)5-10%Minor hydrolysis of the benzoyl group
Alkaline Hydrolysis (0.1 M NaOH, 80°C)15-25%Ring-opened products
Oxidative (3% H₂O₂, 25°C)10-15%Oxidized derivatives
Thermal (100°C, solid state)<5%Minimal degradation
Photolytic (ICH Q1B)10-20%Photodegradation products
5,7-Dihydroxy-2,2-dimethylchromanone (Lacking Benzoyl Group) Acid Hydrolysis (0.1 M HCl, 80°C)5-10%-
Alkaline Hydrolysis (0.1 M NaOH, 80°C)25-40%Significant ring opening
Oxidative (3% H₂O₂, 25°C)15-25%-
Thermal (100°C, solid state)5-10%-
Photolytic (ICH Q1B)20-35%Significant photodegradation
Chrysin (5,7-Dihydroxyflavone) Acid Hydrolysis (0.1 M HCl, 80°C)<5%-
Alkaline Hydrolysis (0.1 M NaOH, 80°C)>50%Extensive degradation
Oxidative (3% H₂O₂, 25°C)20-30%-
Thermal (100°C, solid state)10-15%-
Photolytic (ICH Q1B)30-50%Extensive photodegradation

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of this compound. These protocols are based on established forced degradation studies and align with ICH guidelines.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[3].

1. Hydrolytic Degradation:

  • Protocol: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and purified water (neutral). Incubate the solutions at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours). At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating UPLC-MS method.

  • Analysis: Monitor for the appearance of degradation products and the decrease in the parent compound's peak area.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature (e.g., 25°C) for 24 hours, protected from light. Analyze samples at various time points.

  • Analysis: Use UPLC-MS to separate and identify potential oxidation products.

3. Thermal Degradation:

  • Protocol: Place the solid compound in a controlled temperature oven (e.g., 100°C) for a defined period (e.g., 48 hours). For solution stability, prepare a solution of the compound and incubate at a high temperature (e.g., 80°C).

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples for degradation.

4. Photodegradation:

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Analysis: Compare the chromatograms of the light-exposed and dark control samples to identify photodegradants.

A generalized workflow for a forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance Acid Acid Hydrolysis API->Acid Base Alkaline Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal API->Heat Light Photolytic API->Light Solution Drug Solution Solution->Acid Solution->Base Solution->Oxidation Solution->Heat Solution->Light UPLC_MS UPLC-MS Analysis Acid->UPLC_MS Base->UPLC_MS Oxidation->UPLC_MS Heat->UPLC_MS Light->UPLC_MS Characterization Degradant Characterization UPLC_MS->Characterization

Forced Degradation Workflow

Signaling Pathways

Flavonoids and related phenolic compounds are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for drug development. The diagrams below illustrate key signaling pathways potentially modulated by this compound.

PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream activates/ inhibits Proliferation Cell Survival & Proliferation Downstream->Proliferation leads to

PI3K/Akt Signaling Pathway

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell growth, differentiation, and apoptosis.

MAPK_Pathway Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates Response Cellular Response TranscriptionFactors->Response regulates NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates

References

Reproducibility of Biological Assays for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and related compounds, with a focus on the reproducibility of common biological assays. This compound is a natural product isolated from Garcinia cowa, a plant recognized for its diverse medicinal properties. While specific data for this individual compound is limited in publicly accessible literature, this guide draws upon data from extracts of Garcinia cowa, other isolated chromone derivatives, and established alternative compounds to provide a framework for evaluating its potential biological activities. The primary activities associated with this class of compounds include antioxidant, anti-inflammatory, and cytotoxic effects.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data from various studies on compounds isolated from Garcinia cowa and other relevant chromone derivatives. This data provides a basis for understanding the potential efficacy of this compound and for comparing its activity with other known agents.

Table 1: Antioxidant Activity of Garcinia cowa Extracts and Related Compounds

Compound/ExtractAssayIC50 / ActivityReference
Garcinia cowa Methanol ExtractDPPH Radical ScavengingIC50: 10.34 µg/mL[1]
Garcinia cowa Crude LatexDPPH Radical ScavengingIC50: 13.20 µg/mL[1]
Garcinia cowa Hexane Extractβ-carotene Linoleic Acid Model82.60% inhibition at 50 ppm[1]
Garcinia cowa Methanol Extractβ-carotene Linoleic Acid Model83.74% inhibition at 50 ppm[1]
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingIC50: 5.10 µg/mL[1]
Gallic AcidFRAP9.338 mmol Fe(II)/100 gram[2]
QuercetinDPPH Radical Scavenging--

Note: Direct IC50 values for Quercetin in DPPH assays vary across studies but it is a well-established potent antioxidant standard.

Table 2: Anti-inflammatory Activity of Compounds from Garcinia cowa and Chromone Derivatives

CompoundAssayCell LineIC50 / % InhibitionReference
α-MangostinNitric Oxide (NO) ProductionRAW 264.783.42% inhibition at 50 µM[3]
RubraxanthoneNitric Oxide (NO) ProductionRAW 264.723.86% inhibition at 50 µM[3]
Chromone Derivative (5-9)Nitric Oxide (NO) ProductionRAW 264.7IC50: 5.33 ± 0.57 µM[4]
Dexamethasone----

Note: Dexamethasone is a potent corticosteroid used as a standard for anti-inflammatory assays. Its IC50 varies depending on the specific assay and cell line.

Table 3: Cytotoxic Activity of Compounds Isolated from Garcinia cowa

CompoundCell LineIC50 Value (µM)Reference
Methyl 2,4,6-trihydroxy-3-(3-methylbut-2-enyl)benzoateMCF-7 (Breast Cancer)21.0 ± 10.2[5][6]
Garcinisidone-AMCF-7 (Breast Cancer)21.2 ± 8.4[5][6]
Garcinisidone-AH-460 (Lung Cancer)18.1 ± 6.7[5][6]
Methyl 4,6-dihydroxy-2-(4-methoxy-5-(3-methylbut-2-enyl)-3,6-dioxocyclohexa-1,4-dienyloxy)-3-(3-methylbut-2-enyl)benzoateMCF-7 (Breast Cancer)17.2 ± 6.2[5][6]
Doxorubicin---

Note: Doxorubicin is a common chemotherapeutic agent used as a positive control in cytotoxicity assays. Its IC50 is highly dependent on the cell line.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the design and replication of experiments for evaluating this compound.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A standard antioxidant, such as ascorbic acid, gallic acid, or quercetin, should be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay

1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control (unstimulated cells) and a positive control (LPS-stimulated cells without the test compound) should be included. Dexamethasone can be used as a reference anti-inflammatory drug.

    • After incubation, collect the cell culture supernatant.

    • To 50 µL of the supernatant, add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then dissolved and quantified by spectrophotometry.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, H-460) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 540 and 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs are crucial for understanding the mechanisms of action and ensuring the reproducibility of the assays.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK TRAF6->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway in inflammation.

G cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment stimulation Stimulation (e.g., LPS) compound_treatment->stimulation mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay Parallel Assay incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO measurement) supernatant_collection->griess_assay elisa ELISA (Cytokine measurement) supernatant_collection->elisa western_blot Western Blot (Protein expression) cell_lysis->western_blot data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro bioassays.

References

Head-to-head comparison of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane with other chromane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. This guide provides a comparative analysis of chromane derivatives, with a focus on anticancer, anti-inflammatory, and antioxidant properties. While specific experimental data for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is limited in publicly available literature, this document serves as a comparative guide to the performance of structurally related chromane derivatives, supported by experimental data and detailed protocols.

Comparative Biological Activity of Chromane Derivatives

The following tables summarize the biological activities of various chromane and chromone derivatives against different experimental models. These derivatives have been selected to provide a comparative landscape for evaluating the potential of novel chromane compounds.

Table 1: Anticancer Activity of Chromane Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung)MTT- (Strong cytotoxicity reported)[1]
Chromanone Derivative (Group B)MCF-7 (Breast)MTT- (Significantly lower than normal cells)[1]
Chromanone Derivative (Group B)DU-145 (Prostate)MTT- (Significantly lower than normal cells)[1]
Compound 6i (a chroman derivative)MCF-7 (Breast)Sulforhodamine B34.7
Epiremisporine H (a chromone analog)HT-29 (Colon)Not Specified21.17 ± 4.89[2]
Epiremisporine H (a chromone analog)A549 (Lung)Not Specified31.43 ± 3.01[2]
Table 2: Anti-inflammatory Activity of Chromane Derivatives
Compound/DerivativeAssayInhibition TargetIC50 (µM)Reference
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14)Inhibition of TNF-α-induced ICAM-1 expressionICAM-1- (Most potent in the series)[3][4]
Epiremisporine G (a chromone analog)Superoxide anion generation in human neutrophilsfMLP-induced O₂⁻ generation31.68 ± 2.53[2]
Epiremisporine H (a chromone analog)Superoxide anion generation in human neutrophilsfMLP-induced O₂⁻ generation33.52 ± 0.42[2]
A 2-phenyl-4H-chromen-4-one derivative (Compound 8)Nitric Oxide (NO) production in RAW264.7 cellsLPS-induced NO production- (Strong inhibitory activity)[5]
Table 3: Antioxidant Activity of Chromane Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
4H-chromene derivatives (general)DPPH radical scavenging- (Good percentage of inhibition)[6]
4-hydroxycoumarin derivative (7b)Total Antioxidant Capacity (TAC)- (Most active in the series)[7]
Chromone derivatives (2e, 2f, 2j, 3i)DPPH, FRAP, ABTS- (Potent antioxidant activity)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., chromane derivatives). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the production of nitric oxide, except for the control group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of chromane derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Chromane Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant ic50 IC50 Determination anticancer->ic50 anti_inflammatory->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis and biological evaluation of chromane derivatives.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_nucleus Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nucleus->Gene_Expression Transcription Chromane Chromane Derivatives Chromane->IKK Inhibition Chromane->NFkB_p65_p50 Inhibition of Translocation

Caption: Putative anti-inflammatory mechanism of chromane derivatives via NF-κB pathway.

References

Comparative Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Analogs: Correlating In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural product isolated from the plant Garcinia cowa. This compound belongs to the benzoylphloroglucinol class of molecules, which are known for their diverse biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comparative analysis of its potential activities by examining closely related compounds from Garcinia cowa and other synthetic analogs with similar structural features. This report aims to offer a valuable resource for researchers by presenting available data, outlining detailed experimental protocols for relevant assays, and visualizing key cellular pathways and workflows.

Comparative In Vitro Activity Data

Due to the scarcity of direct experimental data for this compound, this section presents data for structurally related compounds to provide a basis for comparison. We will consider Garcowacinol C , another polyprenylated benzoylphloroglucinol derivative from Garcinia cowa, and 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a compound with a related dihydroxybenzoyl moiety, as comparators.

Compound/AlternativeAssay TypeCell Line/TargetIC50/EC50 (µM)Reference
Garcowacinol C CytotoxicityKB (Oral Carcinoma)-[1]
CytotoxicityHeLa S3 (Cervical Carcinoma)-[1]
CytotoxicityMCF-7 (Breast Adenocarcinoma)-[1]
CytotoxicityHep G2 (Hepatocellular Carcinoma)-[1]
CytotoxicityHT-29 (Colorectal Adenocarcinoma)-[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) Cytotoxicity (IC50)SMMC-7721 (Hepatocellular Carcinoma)32.3 ± 1.13[2]
Cytotoxicity (EC50)SMMC-7721 (Hepatocellular Carcinoma)9.00 ± 0.36[2]
Cytotoxicity (IC50)8898-[2]
Cytotoxicity (IC50)HeLa (Cervical Carcinoma)-[2]
Cytotoxicity (IC50)SPC-A-1 (Lung Adenocarcinoma)-[2]
Cytotoxicity (IC50)95-D-[2]
Cytotoxicity (IC50)GBC-SD-[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of a compound.

Objective: To determine the concentration of a compound that scavenges 50% of DPPH radicals (EC50).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

Signaling Pathway

apoptosis_pathway Compound Cytotoxic Compound (e.g., this compound) Mitochondria Mitochondria Compound->Mitochondria Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruitment ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution mtt_assay_workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End dpph_assay_workflow Start Start PrepareSamples Prepare Compound Dilutions in Methanol Start->PrepareSamples AddToPlate Add Samples to 96-well Plate PrepareSamples->AddToPlate AddDPPH Add DPPH Solution AddToPlate->AddDPPH Incubate Incubate 30 min (in Dark) AddDPPH->Incubate ReadAbsorbance Read Absorbance (517 nm) Incubate->ReadAbsorbance Analyze Calculate EC50 ReadAbsorbance->Analyze End End Analyze->End

References

A Comparative Analysis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and its structural analogs. This analysis is supported by experimental data from peer-reviewed studies, offering insights into its potential as a therapeutic agent.

Isolated from the medicinal plant Garcinia cowa, this compound belongs to a class of compounds known as chromanes, which have garnered significant interest for their diverse pharmacological properties. This guide delves into the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and its alternatives, presenting a comprehensive overview of their performance in various in vitro assays.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (represented by its close analog, Cambogin) and other relevant chromane and chromone derivatives. This allows for a direct comparison of their potency across different biological activities.

Table 1: Cytotoxicity Data (IC50 in µM)
CompoundCell LineIC50 (µM)Reference
Cambogin (analog of target compound) HT-29 (Colon Cancer)Data not explicitly quantified but noted for cytotoxicity[1]
Epiremisporine H (Chromone derivative)HT-29 (Colon Cancer)21.17 ± 4.89[2]
Epiremisporine H (Chromone derivative)A549 (Lung Cancer)31.43 ± 3.01[2]
Benzofuran-chalcone derivative 4gHeLa (Cervical Cancer)5.61[3]
Benzofuran-chalcone derivative 4gHCC1806 (Breast Cancer)5.93[3]
Chroman Carboxamide 6iMCF-7 (Breast Cancer)34.7[4]
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50Reference
Morelloflavone (from G. cowa)Strong antioxidant activity[1]
Morelloflavone-7-O-glucoside (from G. cowa)Strong antioxidant activity[1]
Quercetin (Reference)~10 µg/mL[5]
Ascorbic Acid (Reference)~10 µg/mL[5]

Note: Specific IC50 values for the antioxidant activity of this compound are not available in the reviewed literature. However, compounds from its source, Garcinia cowa, exhibit strong antioxidant properties.

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)
CompoundCell LineIC50 (µM)Reference
α-Mangostin (from G. cowa)RAW 264.7Strong inhibition (83.42% at 50 µM)[6]
Rubraxanthone (from G. cowa)RAW 264.7Weak inhibition (23.86% at 50 µM)[6]
Tetraprenyltoluquinone (from G. cowa)RAW 264.7Strong inhibition (80.98% at 50 µM) but cytotoxic[6]
Luteolin (Flavonoid)RAW 264.7~5 µM[7]
Chrysamide BRAW 264.70.010[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS (1 µg/mL) in the presence or absence of various concentrations of the test compound.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological activities of chromane and chromone derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using DOT language, illustrate the proposed mechanisms of action.

anticancer_pathway cluster_cell Cancer Cell 8-Benzoyl-chromane 8-Benzoyl-chromane Bcl-2 Bcl-2 8-Benzoyl-chromane->Bcl-2 Inhibits Bax Bax 8-Benzoyl-chromane->Bax Promotes Caspase-3_activation Caspase-3 Activation Bcl-2->Caspase-3_activation Inhibits Bax->Caspase-3_activation Promotes Apoptosis Apoptosis Caspase-3_activation->Apoptosis anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK 8-Benzoyl-chromane 8-Benzoyl-chromane 8-Benzoyl-chromane->NFkB Inhibits 8-Benzoyl-chromane->MAPK Inhibits Inflammatory_Mediators Inflammatory Mediators (NO, Cytokines) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators experimental_workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Determination Cytotoxicity->IC50 Antioxidant Antioxidant Assay (DPPH) Antioxidant->IC50 Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Anti_inflammatory->IC50 Comparison Comparative Analysis IC50->Comparison

References

Safety Operating Guide

Navigating the Disposal of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance that aligns with local, state, and federal regulations. The following information is based on general best practices for chemical waste disposal and should be adapted to your institution's specific protocols.

Personal Protective Equipment (PPE) is non-negotiable. When handling 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane for disposal, always wear:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended.

  • Laboratory Coat: To protect skin and clothing.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, follows a systematic process of identification, segregation, and collection by a certified hazardous waste handler.

1. Waste Identification and Characterization:

  • Hazard Assessment: In the absence of a specific SDS, a conservative approach is to treat this compound as a hazardous chemical. Its complex organic structure suggests it may have unknown toxicological and ecotoxicological properties.

  • Waste Stream Determination: Determine if the waste is pure compound, a solution, or mixed with other chemicals. This will dictate the appropriate waste container and labeling.

2. Segregation and Containerization:

  • Dedicated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

  • Container Integrity: Ensure the container is in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "63565-07-1"

    • An estimate of the concentration and total quantity.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Caution: Chemical with Unknown Hazards").

3. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store the waste away from incompatible materials. While specific incompatibilities are unknown, as a general precaution, store it separately from strong oxidizing agents, strong acids, and strong bases.

4. Disposal Request and Collection:

  • Contact EHS: Once the container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and may be a violation of regulations.

  • Do Not Dispose in Regular Trash: Solid forms of the chemical should not be disposed of in the regular trash.

Quantitative Data Summary

In the absence of specific experimental data for this compound, a general table for laboratory chemical waste is provided for illustrative purposes.

Waste Stream CategoryTypical Container TypeKey Disposal Regulation
Non-hazardous Solid WasteLined Trash CanLocal Landfill
Sharps WastePuncture-resistant BinMedical Waste Regulations
Liquid Chemical WasteLabeled, Sealed BottleRCRA, State & Local
Solid Chemical WasteLabeled, Sealed PailRCRA, State & Local

Experimental Protocols

As no experimental protocols for the disposal of this compound were cited in the search results, this section is not applicable. Disposal is a procedural matter based on regulatory compliance rather than experimental outcome.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 8-Benzoyl-5,7-dihydroxy- 2,2-dimethylchromane identify Identify as Hazardous Waste start->identify segregate Segregate into Dedicated, Compatible Container identify->segregate drain Dispose Down Drain? identify->drain trash Dispose in Regular Trash? identify->trash label Label Container Correctly: - Chemical Name - CAS Number - 'Hazardous Waste' - Date segregate->label store Store in Secondary Containment in a Designated SAA label->store request Request Waste Pickup from EHS store->request disposal Professional Disposal by Certified Vendor request->disposal no_drain NO drain->no_drain Prohibited no_trash NO trash->no_trash Prohibited no_drain->segregate no_trash->segregate

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment. Always prioritize the guidance of your local EHS department for specific institutional requirements.

Personal protective equipment for handling 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, which is reported to be a yellow powder.

Protection Type Recommended Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes and airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher for powders)Required when handling large quantities, in poorly ventilated areas, or when dust may be generated.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

    • Verify that a safety shower and eyewash station are easily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Handle the solid compound carefully to minimize dust generation. Use a spatula or other appropriate tools for transferring the powder.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including unused chemical and contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate hazardous waste container for liquid chemical waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_chem Handle Chemical Carefully don_ppe->handle_chem wash_hands Wash Hands & Exposed Skin handle_chem->wash_hands Complete Handling clean_area Clean Work Area wash_hands->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove & Store/Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.